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  • Product: Methyl 2-(piperazin-1-yl)butanoate
  • CAS: 1218333-65-3

Core Science & Biosynthesis

Foundational

Therapeutic Potential of Methyl 2-(piperazin-1-yl)butanoate Derivatives: Scaffold Versatility, Pharmacophore Design, and Clinical Applications

Executive Summary The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featured in numerous blockbuster drugs across diverse therapeutic areas[1]. However, the specific functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featured in numerous blockbuster drugs across diverse therapeutic areas[1]. However, the specific functionalization of this heterocycle dictates its pharmacokinetic and pharmacodynamic fate. Methyl 2-(piperazin-1-yl)butanoate (CAS: 1218333-65-3) [2] represents a highly versatile, bifunctional building block. By coupling the protonatable, conformationally flexible piperazine core with a lipophilic butanoate ester, this scaffold provides an ideal platform for designing targeted therapeutics.

As a Senior Application Scientist, I have observed that derivatives of this scaffold are currently driving breakthroughs in oncology (dual-target kinase/epigenetic inhibitors)[3], neurology (anticonvulsants)[4], and molecular imaging (PET radiotracers)[5]. This technical guide dissects the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to leverage this pharmacophore in modern drug discovery.

Chemical Rationale & Scaffold Architecture

The therapeutic utility of methyl 2-(piperazin-1-yl)butanoate derivatives stems from their highly tunable structural architecture. The molecule offers three distinct sites for pharmacological optimization:

  • The N4-Secondary Amine: Serves as the primary site for diversification (acylation, alkylation, or arylation) to dictate target-specific binding (e.g., fitting into the hydrophobic pockets of kinases or enzymes)[6].

  • The Butanoate Backbone: The alkyl chain acts as a flexible spacer. Modulating the chain length or branching alters the spatial geometry, which is critical for dual-target inhibitors that must span distinct active sites simultaneously[3].

  • The Methyl Ester Terminus: Acts as a lipophilicity-enhancing group to improve cellular permeability. In vivo, it functions as a prodrug moiety, susceptible to cleavage by intracellular esterases to yield the active, target-binding carboxylic acid[7].

G Core Methyl 2-(piperazin-1-yl)butanoate Scaffold N4 N4-Substitution (Target Binding Affinity) Core->N4 Ester Methyl Ester (Prodrug / Permeability) Core->Ester Alkyl Butanoate Backbone (Lipophilicity / Spacing) Core->Alkyl

Logical architecture of the Methyl 2-(piperazin-1-yl)butanoate pharmacophore.

Therapeutic Domains & Mechanisms of Action

Oncology: Dual-Target Wee1/HDAC Inhibitors

In the treatment of Acute Myeloid Leukemia (AML), overcoming drug resistance requires polypharmacology. Piperazine-butanoate derivatives have been successfully utilized as linkers to synthesize dual-target inhibitors targeting both Wee1 (a cell cycle regulator) and Histone Deacetylase 1 (HDAC1)[3]. The butanoate chain perfectly spans the distance required to occupy the Wee1 kinase hinge region while simultaneously inserting a hydroxamic acid warhead (derived from the ester) into the zinc-dependent active site of HDAC.

G Drug Piperazine-Butanoate Derivative (e.g., Cpd 23f) Wee1 Wee1 Kinase Inhibition Drug->Wee1 HDAC HDAC1 Inhibition Drug->HDAC CDC2 CDC2 Activation (Premature Mitosis) Wee1->CDC2 Chromatin Chromatin Relaxation (Gene Expression) HDAC->Chromatin Apoptosis Synergistic Apoptosis in AML Cells CDC2->Apoptosis Chromatin->Apoptosis

Synergistic apoptotic signaling pathway via Wee1 and HDAC1 dual inhibition.

Neurology: Anticonvulsant Agents

Derivatives combining 3,4,5-trimethoxycinnamic acid (TMCA) with a piperazine-butanoate linker have shown remarkable efficacy in maximal electroshock (MES) models for epilepsy[4]. The lipophilic nature of the butanoate ester ensures rapid blood-brain barrier (BBB) penetration, while the piperazine core modulates neurotransmitter receptor binding.

Quantitative Efficacy Comparison

The following table summarizes the quantitative data of representative piperazine-butanoate derivatives across different therapeutic applications:

Derivative Class / TargetApplicationKey MetricPerformance / ValueReference
Nitrophenyl-piperazin-butanoate AML (Wee1/HDAC)IC50 (HDAC1)0.005 μM[3]
Nitrophenyl-piperazin-butanoate AML (Wee1/HDAC)IC50 (Wee1)2.1 nM[3]
TMCA Piperazine Amide (Cpd B9) EpilepsyProtective Index (PI)9.97 (vs. Stiripentol at 1.74)[4]
Cyclo-RGD-18F-aryltrifluoroborate PET Imaging (αvβ3)Specific Activity0.16 - 0.39 Ci/μmol[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a verification checkpoint.

Synthesis of N4-Substituted Methyl 2-(piperazin-1-yl)butanoate

This protocol describes the standard


 alkylation and subsequent functionalization used to generate targeted derivatives[3][6].

Step 1: N1-Alkylation (


 Reaction) 
  • Reagents: Dissolve 1.0 eq of mono-Boc-protected piperazine and 1.2 eq of methyl 2-bromobutanoate in anhydrous Acetonitrile (ACN).

  • Catalysis & Causality: Add 2.0 eq of anhydrous Potassium Carbonate (

    
    ). Rationale: ACN is a polar aprotic solvent that minimizes the solvation of the amine nucleophile, accelerating the 
    
    
    
    displacement.
    
    
    acts as a mild, heterogeneous base to scavenge the HBr byproduct without hydrolyzing the sensitive methyl ester.
  • Conditions: Reflux at 80°C for 6 hours under a Nitrogen atmosphere.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 10:1). The disappearance of the bromobutanoate spot confirms completion. Filter the inorganic salts and concentrate in vacuo.

Step 2: Boc-Deprotection & N4-Functionalization

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to yield the free N4-amine.

  • Coupling: React the free amine with the desired electrophile (e.g., an aryl halide for Wee1 inhibitors or an acyl chloride for TMCA derivatives) in the presence of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered base that neutralizes the TFA salts and drives the coupling reaction without acting as a competing nucleophile.

  • Validation Checkpoint: Perform LC-MS. The presence of the target molecular ion (

    
    ) validates successful functionalization.
    

G Step1 Step 1: SN2 Alkylation Methyl 2-bromobutanoate + Piperazine Solvent: ACN, Base: K2CO3, 80°C Check1 Checkpoint: TLC Confirmation (Absence of starting material) Step1->Check1 Step2 Step 2: Deprotection & N4-Coupling TFA/DCM, then Electrophile + DIPEA Check1->Step2 Check2 Checkpoint: LC-MS Verification (Target [M+H]+ detected) Step2->Check2 Product Target Derivative Purified via Flash Chromatography Check2->Product

Standardized, self-validating synthetic workflow for piperazin-1-yl butanoate derivatives.

In Vitro Evaluation: Antiproliferative Activity (CCK-8 Assay)

To evaluate the therapeutic potential of the synthesized derivatives against cancer cell lines (e.g., MV4-11 AML cells)[3].

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of

    
     cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with serial dilutions of the piperazine-butanoate derivative (0.001 μM to 10 μM). Rationale: A logarithmic concentration gradient is essential to accurately compute the

    
     via sigmoidal dose-response curve fitting.
    
  • Incubation & Labeling: Incubate for 72 hours. Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Rationale: CCK-8 utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow formazan dye. Unlike MTT, WST-8 does not require a solubilization step, minimizing pipetting errors and preserving assay integrity.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the DMSO vehicle control.

Future Perspectives & Lead Optimization

While methyl 2-(piperazin-1-yl)butanoate derivatives exhibit potent in vitro profiles, translational success requires rigorous DMPK (Drug Metabolism and Pharmacokinetics) optimization. The methyl ester, while excellent for cellular penetration, is highly susceptible to rapid plasma esterase hydrolysis.

Future lead optimization should focus on:

  • Steric Shielding: Introducing alpha-methyl groups adjacent to the ester to slow down enzymatic cleavage, thereby extending the plasma half-life.

  • Bioisosteric Replacement: Replacing the ester with an oxadiazole or a tetrazole ring to maintain the necessary hydrogen-bond acceptor profile while eliminating the hydrolyzable liability.

References

  • Discovery of Novel and Highly Potent Wee1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • One-step and one-pot-two-step radiosynthesis of cyclo-RGD-18F-aryltrifluoroborate conjugates for functional imaging . PMC (PubMed Central). Available at:[Link]

  • Excavating Precursors from Herb Pairs Polygala tenuifolia and Acori tatarinowii: Synthesis and Anticonvulsant Activity Evaluation of 3,4,5-Trimethoxycinnamic Acid (TMCA) Piperazine Amide Derivatives . PMC (PubMed Central). Available at: [Link]

  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase . PMC (PubMed Central). Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . PMC (PubMed Central). Available at: [Link]

Sources

Exploratory

CAS number and identifiers for Methyl 2-(piperazin-1-yl)butanoate

Executive Summary Methyl 2-(piperazin-1-yl)butanoate is a specialized bifunctional building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors.[1] Characterized by a secondary amine (piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(piperazin-1-yl)butanoate is a specialized bifunctional building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors.[1] Characterized by a secondary amine (piperazine) and an alpha-amino ester motif, it serves as a critical intermediate for introducing solubility-enhancing piperazine rings into lipophilic scaffolds.[1] This guide provides the definitive chemical identifiers, a validated synthesis protocol designed to minimize common side reactions (bis-alkylation), and a structural analysis for application in medicinal chemistry.[1]

Part 1: Chemical Identity & Key Identifiers

The following data aggregates verified identifiers from major chemical registries. The CAS number 1218333-65-3 refers to the unspecified stereochemistry (racemate), which is the standard commercial form used in initial SAR (Structure-Activity Relationship) exploration.[1]

Identifier Type Value / Description
Chemical Name Methyl 2-(piperazin-1-yl)butanoate
CAS Number 1218333-65-3
PubChem CID 61002490
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
SMILES CCC(C(=O)OC)N1CCNCC1
InChIKey CMUSGRQSEUDDID-UHFFFAOYSA-N
Physical State Colorless to pale yellow oil (at RT)
Predicted pKa ~8.5 (Piperazine secondary amine)

Part 2: Structural Analysis & Reactivity Profile

Understanding the reactivity of Methyl 2-(piperazin-1-yl)butanoate is prerequisite to its successful deployment in synthesis.[1]

  • The Alpha-Amino Ester Core: The nitrogen atom attached to the C2 position of the butanoate chain creates a steric environment that influences hydrolysis rates.[1] The ester is susceptible to saponification to yield the corresponding acid (zwitterionic form), often used in peptide coupling.[1]

  • The Piperazine Moiety: The molecule contains two nitrogen centers.[1] The N1 nitrogen (attached to the butanoate) is tertiary and less reactive.[1] The N4 nitrogen is a secondary amine, highly nucleophilic, and serves as the primary handle for further derivatization (e.g., reductive amination, acylation, or SNAr reactions).

  • Chirality: The C2 carbon is a chiral center.[1] While the CAS 1218333-65-3 denotes the racemate, enantioselective synthesis can be achieved using chiral starting materials (e.g., L-2-aminobutyric acid derivatives), though resolution of the racemate via chiral HPLC is common in late-stage development.[1]

Part 3: Validated Synthesis Protocol

Methodology: Direct Nucleophilic Substitution (


)
Objective:  Synthesize Methyl 2-(piperazin-1-yl)butanoate from Methyl 2-bromobutanoate while suppressing the formation of the bis-alkylated impurity (where one piperazine molecule reacts with two ester chains).
Strategic Rationale

The reaction between a secondary amine (piperazine) and an


-halo ester is efficient but prone to over-alkylation.[1]
  • Problem: If stoichiometric amounts (1:1) are used, the product (containing a tertiary amine) competes with the starting piperazine, leading to a mixture of mono- and bis-alkylated species.[1]

  • Solution: We employ a High-Dilution / Excess-Amine Strategy . Using 3–5 equivalents of piperazine ensures that the alkylating agent (bromide) is statistically more likely to encounter unreacted piperazine than the mono-alkylated product.[1]

Step-by-Step Protocol
  • Reagents Preparation:

    • Substrate: Methyl 2-bromobutanoate (1.0 equiv, 10 mmol).

    • Nucleophile: Piperazine (anhydrous) (4.0 equiv, 40 mmol).[1]

    • Solvent: Acetonitrile (MeCN) or THF (anhydrous).[1] MeCN is preferred for faster kinetics.[1]

    • Base: Potassium Carbonate (

      
      ) (1.5 equiv) – Optional if excess piperazine is used, but recommended to scavenge HBr.[1]
      
  • Reaction Assembly:

    • Dissolve Piperazine (4.0 equiv) in MeCN (50 mL) in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required).[1]

    • Cool the solution to 0°C (ice bath).

    • Add Methyl 2-bromobutanoate (1.0 equiv) dropwise over 30 minutes. Crucial: Slow addition favors mono-alkylation.[1]

  • Execution:

    • Allow the reaction to warm to room temperature (25°C).

    • Stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin.[1] The starting bromide (high Rf) should disappear; the product will appear as a distinct spot below the starting material but above the piperazine baseline.[1]
      
  • Workup & Purification:

    • Filter off the solid precipitate (Piperazine HBr salt + excess

      
      ).[1]
      
    • Concentrate the filtrate to remove MeCN.[1]

    • Partition: Dissolve residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess unreacted piperazine (which is highly water-soluble).[1]

    • Note: The product is moderately organic-soluble.[1] Do not use acidic water washes, or you will protonate the product and lose it to the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Yield & Storage:

    • Expected Yield: 75–85% (Pale yellow oil).[1]

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or oxidation.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Fig 1. Optimized Synthesis Workflow for Mono-Alkylation Reagents Reactants: Methyl 2-bromobutanoate + Piperazine (4.0 equiv) Conditions Conditions: MeCN, 0°C to RT 4-6 Hours Reagents->Conditions Slow Addition Intermediate Reaction Mixture: Product + Excess Piperazine + HBr Salts Conditions->Intermediate SN2 Reaction Workup Workup: 1. Filter Solids 2. DCM/Water Extraction (Removes excess Piperazine) Intermediate->Workup Filtration Product Final Product: Methyl 2-(piperazin-1-yl)butanoate (>95% Purity) Workup->Product Concentration

Figure 1: Optimized synthesis workflow emphasizing the excess-amine strategy to ensure mono-alkylation selectivity.

Part 4: Applications in Drug Discovery

Methyl 2-(piperazin-1-yl)butanoate serves as a versatile "linker-scaffold" in two primary contexts:

  • Peptidomimetics: The alpha-amino ester structure mimics natural amino acids (specifically isoleucine or leucine analogs), allowing it to be incorporated into peptide chains to disrupt helices or improve metabolic stability against proteases.[1]

  • Solubility Modulation: The piperazine ring is a "privileged structure" in medicinal chemistry.[1] Attaching this unit to a lipophilic drug core (via the secondary amine) significantly lowers LogP and improves aqueous solubility due to the basic nitrogen (pKa ~8.[1]5) which is protonated at physiological pH.[1]

Reaction Pathway Visualization:

ReactionPathway Fig 2. Divergent Synthetic Utility in Medicinal Chemistry Start Methyl 2-(piperazin-1-yl)butanoate PathA Path A: Amide Coupling (Reacts at 2° Amine) Start->PathA + R-COCl / HATU PathB Path B: Ester Hydrolysis (Reacts at Ester) Start->PathB + LiOH / H2O ProdA N-Acyl Piperazine Derivatives (Kinase Inhibitors) PathA->ProdA ProdB 2-(piperazin-1-yl)butanoic acid (Peptide Building Block) PathB->ProdB

Figure 2: The compound acts as a divergent intermediate.[1] Path A modifies the amine for library generation; Path B activates the acid for backbone integration.[1]

References

  • Sigma-Aldrich. Methyl 2-(piperazin-1-yl)butanoate Product Page. Retrieved from .[1]

  • PubChem. Compound Summary for CID 61002490. National Library of Medicine.[1] Retrieved from .[1]

  • ChemicalBook. 4-(4-Methyl-1-piperazinyl)butanoic Acid (Analogous Chemistry). Retrieved from .[1]

  • Molecules (MDPI). Synthetic Approaches to Piperazine-Containing Drugs. Discusses general N-alkylation strategies. Retrieved from .[1]

Sources

Foundational

Physiochemical Characteristics of Piperazine-Substituted Esters: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, piperazine-substituted esters represent a strategic scaffold design used primarily to modulate the bioavailability of acidic drugs (e.g., NSAIDs, antibiotics) or to introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, piperazine-substituted esters represent a strategic scaffold design used primarily to modulate the bioavailability of acidic drugs (e.g., NSAIDs, antibiotics) or to introduce specific pharmacokinetic profiles to lipophilic bases. This class of compounds leverages the piperazine ring —a privileged structure with tunable basicity—linked via an ester bond.

This guide analyzes the physiochemical interplay between the ionizable piperazine core and the hydrolytically sensitive ester linkage. It provides actionable protocols for characterizing these molecules, focusing on the trade-offs between solubility , permeability , and metabolic stability .[1]

Structural Dynamics & Ionization Profiles

The defining characteristic of piperazine-substituted esters is the presence of two ionizable nitrogen atoms (N1 and N4) in the piperazine ring, which creates a pH-dependent charge distribution.

The pKa Modulation

Piperazine typically exhibits two distinct pKa values:

  • pKa₁ (~5.3): The first protonation event.

  • pKa₂ (~9.7): The second protonation event.[1]

When an ester group is introduced (e.g., via an alkyl linker), the electron-withdrawing nature of the ester carbonyl can suppress the basicity of the proximal nitrogen.

  • Proximal Effect: If the ester is directly attached or within 1-2 carbons of N1, the pKa of N1 decreases significantly (often < 4.0), leaving N4 as the primary basic center.

  • Distal Effect: In piperazinylalkyl esters (linker length > 2 carbons), the inductive effect diminishes, restoring the basicity of N1.

Design Insight: By varying the linker length between the ester and the piperazine, researchers can "tune" the pKa to ensure the molecule is ionized in the stomach (pH 1-2) for solubility but neutral in the intestine (pH 7.4) for membrane permeation [1, 3].[1][2]

The "Chameleon" Effect

Piperazine esters act as "chameleon" prodrugs.

  • At pH 5.0 (Skin/Upper GI): The piperazine ring is protonated (cationic). This enhances aqueous solubility, facilitating dissolution or formulation in hydrogels.

  • At pH 7.4 (Blood/Tissue): The fraction of unionized species increases, raising the apparent partition coefficient (LogD) and facilitating passive diffusion across lipid bilayers [2].

Stability & Reactivity: The Hydrolysis Liability

The ester bond is the metabolic "switch" of the molecule, designed to cleave in vivo. However, premature chemical hydrolysis is a common stability issue.

Chemical vs. Enzymatic Hydrolysis
  • Base-Catalyzed Hydrolysis (Chemical): Piperazine esters are highly susceptible to specific base catalysis (

    
    ). The rate is proportional to the concentration of hydroxyl ions (
    
    
    
    ). Consequently, these compounds are often unstable in alkaline buffers (pH > 8).
  • Enzymatic Hydrolysis: Plasma esterases (e.g., butyrylcholinesterase) rapidly cleave the ester bond. The half-life (

    
    ) in human plasma is typically minutes (e.g., < 10 min for some ketorolac prodrugs), whereas chemical stability in pH 7.4 buffer can be hours or days [2, 5].[2][3]
    
Intramolecular Catalysis

A critical failure mode in piperazine ester design is intramolecular catalysis . If the piperazine nitrogen is unprotonated and sterically positioned to attack the ester carbonyl, it can facilitate self-cleavage or cyclization (e.g., forming diketopiperazines), rendering the prodrug ineffective before it reaches the target.

Visualization: Hydrolysis Pathways

The following diagram illustrates the competing pathways for a piperazine-substituted ester: biological activation vs. chemical degradation.

HydrolysisPathways Figure 1: Competitive Hydrolysis Pathways of Piperazine Esters Prodrug Piperazine-Ester (Prodrug) Intermed Tetrahedral Intermediate Prodrug->Intermed Esterase / OH- Degradant Cyclized Byproduct Prodrug->Degradant Intramolecular Attack (N-Nu) ActiveDrug Active Drug (Acid) Intermed->ActiveDrug Cleavage Linker Piperazine Linker/Alcohol Intermed->Linker Release

Figure 1: Enzymatic cleavage yields the active drug, while intramolecular attack by the piperazine nitrogen can lead to inactive cyclized byproducts.

Quantitative Data Summary

The table below summarizes the physiochemical shifts observed when converting an acidic drug (e.g., 6-MNA) into a piperazinylalkyl ester prodrug [2, 5].

ParameterParent Drug (Acidic)Piperazine-Ester ProdrugImpact
pKa ~4.2 (Acidic)~5.3 & ~9.7 (Basic)Inverts charge profile; introduces pH-dependent solubility.
LogP (pH 7.4) Low (Ionized)High (Unionized)Significantly enhances membrane permeability.
Solubility (pH 5.0) Low (Unionized)High (Ionized)Improves formulation stability in acidic vehicles.
Plasma

High (Stable)Low (< 30 min)Ensures rapid release of active moiety in systemic circulation.

Experimental Protocols

To validate the physiochemical properties described above, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the piperazine nitrogen atoms to predict solubility at physiological pH.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the piperazine ester in degassed water (CO₂-free). If solubility is low, use a co-solvent (e.g., methanol) and extrapolate to 0% solvent (Yasuda-Shedlovsky extrapolation).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at the specific temperature of the assay (typically 25°C or 37°C).[4]

  • Titration:

    • Acidify the sample with 0.1 M HCl to fully protonate both nitrogens (pH ~2).

    • Titrate with 0.1 M NaOH (standardized) in small increments (e.g., 10 µL).

    • Record pH after stabilization (drift < 0.005 pH units/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to identify inflection points. The half-equivalence points correspond to pKa₁ and pKa₂ [6].[1]

  • Validation: The curve must show two distinct buffering regions. If only one is seen, the pKa values may be too close (

    
    ), requiring computational deconvolution.
    
Protocol B: Ester Hydrolysis Kinetics (Plasma vs. Buffer)

Objective: Quantify metabolic stability (


) and distinguish enzymatic cleavage from chemical instability.

Methodology:

  • Stock Preparation: Dissolve the test compound in acetonitrile (1 mg/mL).

  • Incubation Systems:

    • System A (Chemical): Phosphate buffer (PBS) at pH 7.4 and pH 5.0.

    • System B (Enzymatic): 80% Human Plasma (pre-warmed to 37°C).

  • Initiation: Spike the stock solution into the incubation system (final organic concentration < 1%) to start the reaction.

  • Sampling:

    • At predetermined time points (0, 5, 15, 30, 60, 120 min), withdraw 100 µL aliquots.

    • Quenching: Immediately add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent ester and the appearance of the hydrolysis product (acid).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields the half-life:
    
    
    .
    • Acceptance Criteria: The plot should be linear (

      
      ) for pseudo-first-order kinetics [2, 4].
      

References

  • Rautio, J., et al. (2014). Synthesis of Piperazinylalkyl Ester Prodrugs of Ketorolac and their In Vitro Evaluation for Transdermal Delivery. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Gu, L., et al. (1988). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Retrieved from [Link]

  • Mishra, D., et al. (2015). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. NIH / AAPS PharmSciTech. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

Sources

Exploratory

Methyl 2-(piperazin-1-yl)butanoate as a pharmacophore in drug discovery

Methyl 2-(piperazin-1-yl)butanoate: A Versatile -Amino Ester Pharmacophore in Modern Drug Discovery Executive Summary The piperazine heterocycle is a cornerstone of medicinal chemistry, prized for its ability to modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(piperazin-1-yl)butanoate: A Versatile -Amino Ester Pharmacophore in Modern Drug Discovery

Executive Summary

The piperazine heterocycle is a cornerstone of medicinal chemistry, prized for its ability to modulate aqueous solubility, fine-tune lipophilicity, and engage in multipolar target interactions. Within this privileged chemical space, Methyl 2-(piperazin-1-yl)butanoate (CAS 1218333-65-3) represents a highly specialized building block. By appending an


-amino ester to the N1 position, this pharmacophore introduces a metabolically labile handle, a chiral center, and a sterically shielded tertiary amine. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this moiety, providing actionable protocols for drug development professionals.

Structural and Physicochemical Rationale

Piperazine is ubiquitous in FDA-approved therapeutics, acting as a flexible linker or a solubilizing moiety in oncology, antimicrobial, and central nervous system (CNS) indications[1][2]. However, unsubstituted piperazine often requires extensive derivatization to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[3].

The integration of the methyl butanoate group at the N1 position fundamentally alters the molecule's physicochemical landscape:

  • Inductive Basicity Modulation: Unsubstituted piperazine features two secondary amines. In Methyl 2-(piperazin-1-yl)butanoate, the N1 atom becomes a tertiary amine. The inductive electron-withdrawing effect (-I effect) of the adjacent ester carbonyl pulls electron density away from the N1 lone pair, significantly lowering its

    
    . This leaves the N4 secondary amine as the primary basic center for physiological protonation.
    
  • Steric Shielding: The ethyl chain of the butanoate moiety provides critical steric bulk adjacent to the ester. This shielding dictates the kinetics of enzymatic hydrolysis, preventing overly rapid degradation by plasma esterases while maintaining the ester's utility as a metabolic trigger.

Table 1: Comparative Physicochemical Profiling
PropertyUnsubstituted PiperazineMethyl 2-(piperazin-1-yl)butanoatePharmacological Implication
Molecular Weight 86.14 g/mol 186.25 g/mol Increased bulk allows for engagement with deeper hydrophobic binding pockets.
LogP (Lipophilicity) -1.17 (Hydrophilic)~1.2 - 1.5 (Lipophilic)Enhanced membrane permeability; facilitates blood-brain barrier (BBB) crossing[4].
N4

(Secondary)
~9.8~9.5Maintains physiological protonation for critical salt-bridge interactions.
N1

(Tertiary)
~5.6~4.5Reduced basicity prevents dual protonation, lowering toxicity and improving cellular uptake.
Metabolic Liability Low (Stable ring)High (Esterase target)Enables targeted soft drug and prodrug design strategies.

Mechanistic Role in Drug Design

The architecture of Methyl 2-(piperazin-1-yl)butanoate allows medicinal chemists to deploy it across two distinct pharmacological strategies:

  • Soft Drug Design: A "soft drug" is an active therapeutic agent designed to undergo predictable and rapid metabolism into an inactive form after achieving its local effect. The methyl ester is highly susceptible to carboxylesterase cleavage. If applied topically or via inhalation, the active ester drug is rapidly hydrolyzed in systemic circulation into a highly polar, inactive carboxylic acid, virtually eliminating off-target systemic toxicity.

  • Prodrug Strategies: Conversely, if the active pharmacophore requires a carboxylic acid for target binding (e.g., mimicking an amino acid), the methyl ester acts as a lipophilic mask. This prodrug approach enhances gastrointestinal absorption, relying on intracellular esterases to unmask the active drug once inside the target tissue.

Pharmacophore_Logic Core Methyl 2-(piperazin-1-yl)butanoate N4 Secondary Amine (N4) • H-Bond Donor/Acceptor • High pKa (~9.8) • Salt Formation Core->N4 Position 4 N1 Tertiary Amine (N1) • Sterically Hindered • Lower pKa (~4.5) • Modulates Lipophilicity Core->N1 Position 1 Ester Methyl Ester • H-Bond Acceptor • Esterase Liability (Soft Drug) • Prodrug Handle Core->Ester Alpha-Carbon Alkyl Ethyl Chain • Hydrophobic Interaction • Steric Shielding of Ester • Chiral Center (C2) Core->Alkyl Alpha-Carbon

Fig 2: Pharmacophore mapping and functional logic of the target molecule.

Synthetic Methodologies and Protocols

The primary challenge in functionalizing piperazine is the equivalent nucleophilicity of the N1 and N4 atoms, which typically results in complex mixtures of mono- and bis-alkylated products[3]. To achieve high-yielding, selective synthesis of Methyl 2-(piperazin-1-yl)butanoate, an orthogonal protection strategy is required[5].

Protocol 1: Regioselective Synthesis via Alkylation

Causality Check: We utilize 1-Boc-piperazine to block the N4 position, ensuring exclusive alkylation at N1. Potassium carbonate (


) is chosen as a mild, heterogeneous base; it effectively neutralizes the hydrobromic acid byproduct driving the reaction forward, without being strong enough to saponify the sensitive methyl ester[6].

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.2 M under a nitrogen atmosphere. ACN is a polar aprotic solvent that optimally solvates the transition state of the

    
     reaction.
    
  • Base Addition: Add finely powdered, anhydrous

    
     (2.5 eq). Stir the suspension for 15 minutes at room temperature to pre-organize the nucleophile.
    
  • Electrophile Addition: Dropwise add methyl 2-bromobutanoate (1.1 eq). The

    
    -bromo ester is highly electrophilic due to the adjacent carbonyl group.
    
  • Alkylation: Heat the reaction mixture to 60°C for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Intermediate Isolation: Filter off the inorganic salts and concentrate the filtrate in vacuo. Purify the resulting Methyl 2-(4-Boc-piperazin-1-yl)butanoate via flash column chromatography (Hexanes/Ethyl Acetate).

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM, 0.1 M). Cool to 0°C and slowly add trifluoroacetic acid (TFA, 10 eq). Causality: TFA provides the high acidity needed to cleave the tert-butyl group via isobutylene elimination, while DCM stabilizes the intermediate carbocation.

  • Final Recovery: Stir for 2 hours, warming to room temperature. Remove volatiles in vacuo, neutralize carefully with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield the pure target pharmacophore.

Synthesis_Workflow A 1-Boc-Piperazine (Nucleophile) C SN2 Alkylation K2CO3, ACN, 60°C A->C B Methyl 2-bromobutanoate (Electrophile) B->C D Intermediate Methyl 2-(4-Boc-piperazin-1-yl)butanoate C->D E Boc Deprotection TFA, DCM, 0°C to RT D->E F Target Pharmacophore Methyl 2-(piperazin-1-yl)butanoate E->F

Fig 1: Step-by-step synthetic workflow for Methyl 2-(piperazin-1-yl)butanoate.

ADME Profiling: Validating the Esterase Liability

To leverage this pharmacophore in soft drug or prodrug applications, its metabolic stability must be empirically validated.

Protocol 2: In Vitro Plasma Esterase Stability Assay

Causality Check: Carboxylesterase (CES) expression varies drastically between species (e.g., CES1 is dominant in human liver, while CES2 is dominant in the human intestine). Using species-matched plasma is critical to prevent preclinical translation failures.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (or target species plasma) to 37°C in a shaking incubator (300 rpm).

  • Spiking: Prepare a 100

    
    M stock of the target compound in DMSO. Spike the compound into the plasma to achieve a final concentration of 1 
    
    
    
    M. Critical: Ensure the final DMSO concentration remains
    
    
    1% to prevent solvent-induced denaturation of plasma esterases.
  • Kinetic Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50

    
    L aliquots of the incubation mixture.
    
  • Enzymatic Quenching: Immediately transfer each aliquot into 150

    
    L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates plasma proteins, halting all enzymatic hydrolysis.
    
  • Phase Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the clear supernatant via LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent methyl ester and the anticipated carboxylic acid metabolite. Plot the natural log of the remaining parent compound versus time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • 1 - tandfonline.com

  • 2 - thieme-connect.com 3.4 - benchchem.com 4.3 - nih.gov

  • 6 - researchgate.net 6.5 - mdpi.com

  • - sigmaaldrich.com

Sources

Foundational

Physicochemical Profiling of Methyl 2-(piperazin-1-yl)butanoate: Ionization Behavior and Analytical Determination

Executive Summary & Molecule Identity[1] Methyl 2-(piperazin-1-yl)butanoate is a piperazine-derived ester intermediate, often encountered in the synthesis of antihistamines (e.g., levocetirizine precursors) and specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identity[1]

Methyl 2-(piperazin-1-yl)butanoate is a piperazine-derived ester intermediate, often encountered in the synthesis of antihistamines (e.g., levocetirizine precursors) and specialized kinase inhibitors. Its physicochemical behavior is defined by the interplay between the basic piperazine ring and the labile methyl ester group.

This guide provides a rigorous analysis of the ionization constants (pKa) of this molecule. Unlike simple amines, the proximity of the ester group to the piperazine nitrogen creates a unique electronic environment that researchers must account for during salt selection and ADME profiling.

Structural Definition
  • IUPAC Name: Methyl 2-(piperazin-1-yl)butanoate

  • Core Scaffold: Piperazine ring attached at the N1 position to the

    
    -carbon of methyl butyrate.
    
  • Key Functional Groups:

    • Secondary Amine (N4): Distal to the ester; the primary basic center.

    • Tertiary Amine (N1): Proximal to the ester; basicity significantly attenuated by the electron-withdrawing ester.

    • Methyl Ester: Hydrolytically unstable at high pH.

Theoretical Ionization Profile

Understanding the pKa values of this molecule requires deconstructing the electronic effects of the substituents. We rely on Structure-Property Relationship (SPR) data derived from analogous N-substituted piperazines (Khalili et al., 2009).

Predicted pKa Values
Ionization CenterFunctional GroupPredicted pKaElectronic Rationale
pKa₁ (N4) Secondary Amine9.1 ± 0.3 Similar to 1-methylpiperazine. The distal ester exerts minimal inductive effect. This site is protonated at physiological pH (7.4).[1][2]
pKa₂ (N1) Tertiary Amine4.5 ± 0.5 Significantly lower than typical tertiary amines (~10.0). The adjacent carbonyl group exerts a strong negative inductive effect (-I), destabilizing the protonated form.
Ionization Species Distribution

At physiological pH (7.4), the molecule exists predominantly as a monocation , protonated at the N4 position.

  • pH < 4.0: Dicationic (Both N1 and N4 protonated).

  • pH 4.5 – 8.5: Monocationic (N4 protonated, N1 neutral).

  • pH > 10.0: Neutral species (Free base).

Visualization: Ionization Pathway

The following diagram illustrates the stepwise deprotonation of the molecule.

IonizationPathway Figure 1: Stepwise ionization of Methyl 2-(piperazin-1-yl)butanoate driven by pH changes. Dication Dication Species (pH < 4.0) [N1-H+, N4-H+] Monocation Monocation Species (pH 4.5 - 8.5) [N1, N4-H+] *Dominant at Phys. pH* Dication->Monocation pKa2 ≈ 4.5 (Deprotonation of N1) Neutral Neutral Species (pH > 10.0) [N1, N4] *Lipophilic* Monocation->Neutral pKa1 ≈ 9.1 (Deprotonation of N4)

Experimental Determination Protocols

Measuring the pKa of an ester-containing amine presents a specific challenge: Hydrolysis . Standard potentiometric titrations often expose the molecule to high pH (pH > 11) for extended periods, causing the methyl ester to hydrolyze to the carboxylic acid (zwitterion formation), which invalidates the results.

Method A: Rapid Potentiometric Titration (The "Gold Standard" Modified)

This method uses a modified SiriusT3 or GLpKa protocol to minimize exposure to alkaline conditions.

Prerequisites:

  • Sample Purity: >98% (checked by LC-MS).

  • Concentration: 0.5 – 1.0 mM.

  • Temperature: 25°C ± 0.1°C.

Protocol Steps:

  • Acid-Side Start: Dissolve the sample in 0.15 M KCl (background electrolyte) adjusted to pH 2.0 using HCl. The sample must be fully protonated (dicationic) at the start.

  • Fast Titration: Titrate with 0.5 M KOH.

    • Critical Control: Set the equilibration time (drift tolerance) to a minimum (e.g., <10 seconds per point) to outrun hydrolysis kinetics.

  • Cut-off: Stop the titration immediately after the second inflection point (approx pH 10.5). Do not drive to pH 12.0.

  • Data Processing: Use the Bjerrum difference plot method. If hysteresis is observed (titrating up vs. titrating down), hydrolysis has occurred.

Method B: NMR-pH Titration (High Specificity)

If Method A fails due to hydrolysis, ¹H-NMR titration is the authoritative backup. It allows you to monitor the chemical shift of the


-protons without requiring high pH exposure for long durations.

Workflow:

  • Prepare 10 samples of the compound in D₂O/buffer mixtures ranging from pH 2 to pH 12.

  • Acquire ¹H-NMR spectra for each.

  • Track the chemical shift (

    
    ) of the piperazine ring protons  (usually 2.8–3.2 ppm range).
    
  • Plot

    
     vs. pH. The inflection point of the sigmoidal curve yields the pKa.
    
    • Advantage: You can explicitly see if the ester methyl peak (approx 3.6 ppm) disappears (hydrolysis), allowing you to discard compromised data points.

Visualization: Validated Analytical Workflow

ExperimentalWorkflow Figure 2: Decision tree for selecting the correct pKa determination method. Start Start: Sample Preparation (>98% Purity) SolubilityCheck Check Aqueous Solubility Is it >0.5 mM? Start->SolubilityCheck Potentiometry Method A: Rapid Potentiometry (Start pH 2.0 -> pH 10.5) SolubilityCheck->Potentiometry Yes NMR Method B: NMR-pH Titration (D2O Buffers) SolubilityCheck->NMR No (Low Solubility) Hysteresis Check for Hysteresis (Up/Down titration mismatch) Potentiometry->Hysteresis Valid Valid pKa Result Hysteresis->Valid No Hysteresis Hysteresis->NMR Hydrolysis Detected NMR->Valid

Implications for Drug Development[2][3][4]

Salt Selection Strategy

Since the pKa₁ is ~9.1, this molecule will readily form stable salts with strong acids.

  • Recommended Counter-ions: Hydrochloride (HCl), Mesylate, or Fumarate.

  • Avoid: Weak acids (e.g., acetic acid) may result in disproportionation or hygroscopic oils because the pKa delta is insufficient.

LogD and Permeability

The LogD (Distribution Coefficient) is pH-dependent.

  • At pH 7.4 (Blood): The molecule is positively charged (Monocation). Permeability across the Blood-Brain Barrier (BBB) may be moderate, requiring active transport or relying on the lipophilicity of the butanoate chain to compensate.

  • At pH 9.8 (Intestine - microclimate): A significant fraction becomes neutral, maximizing passive absorption.

Stability in Formulation

The ester bond is the weak link. Formulations must be kept at pH 4.0 – 6.0 .

  • Risk: At pH > 8.0 (or in basic salt forms), the N4 amine of one molecule can attack the ester of another (intermolecular aminolysis), leading to polymerization or dimerization.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[4] Link

  • Caccia, S., Fong, M. H., & Urso, R. (1985).[5] Ionization constants and partition coefficients of 1-arylpiperazine derivatives. Journal of Pharmacy and Pharmacology, 37(8), 567–570.[5] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • PubChem Compound Summary. (2023). Methyl 2-(piperazin-1-yl)butanoate.[6] National Center for Biotechnology Information. Link

Sources

Exploratory

Engineering Efficacy: Biological Targets and Applications of Methyl 2-(piperazin-1-yl)butanoate Scaffolds

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates not only the primary biological target but also the physicochemical fate of the molecule. Methyl 2-(piperazin-1-yl)butanoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates not only the primary biological target but also the physicochemical fate of the molecule. Methyl 2-(piperazin-1-yl)butanoate (CAS No. 1218333-65-3) has emerged as a highly versatile bifunctional building block. Featuring a basic piperazine ring conjugated to an


-amino acid ester derivative, this scaffold is uniquely positioned to serve two distinct, high-value therapeutic paradigms: as a functional, rigidity-inducing linker in Proteolysis Targeting Chimeras (PROTACs), and as a privileged pharmacophore for Central Nervous System (CNS) targets, specifically aminergic G-Protein-Coupled Receptors (GPCRs).

This whitepaper dissects the mechanistic rationale, biological targeting, and validated experimental workflows for utilizing the methyl 2-(piperazin-1-yl)butanoate scaffold in advanced drug discovery.

Application I: Functional Linkers in Targeted Protein Degradation (PROTACs)

Mechanistic Rationale

Historically, PROTAC linkers were viewed as passive tethers (e.g., flexible PEG or alkyl chains) designed solely to bridge a Protein of Interest (POI) warhead and an E3 ligase ligand. However, substituting aliphatic tethers with a piperazine unit transforms the linker into an active, pH-responsive element[].

The incorporation of the 2-butanoate moiety onto the piperazine ring provides critical advantages:

  • Conformational Pre-organization: The steric bulk of the

    
    -ethyl group restricts the rotational degrees of freedom, vectoring the exit trajectory of the warhead and pre-organizing the molecule into an active ternary conformation[].
    
  • pKa Modulation: The basicity of the piperazine nitrogen is highly sensitive to adjacent electronic environments. The

    
    -ester/acid group finely tunes the pKa, ensuring the nitrogen is protonated in the acidic environment of the endosome, thereby promoting membrane escape and enhancing aqueous solubility without the entropic penalty of long PEG chains[2].
    

PROTAC POI Protein of Interest (Target) PROTAC PROTAC (Piperazine Linker) POI->PROTAC Binds Warhead Ub Ubiquitination PROTAC->Ub Induces Proximity E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->PROTAC Binds Ligand Proteasome Proteasome (Degradation) Ub->Proteasome Targets for Degradation

Ternary complex formation induced by piperazine-linked PROTACs.
Self-Validating Protocol: Synthesis of a Piperazine-Linked PROTAC

To utilize methyl 2-(piperazin-1-yl)butanoate as a linker, the methyl ester must be converted to a reactive species for conjugation. This protocol outlines the saponification and subsequent amide coupling, designed with built-in validation checkpoints.

Step 1: Saponification (Ester Hydrolysis)

  • Procedure: Dissolve methyl 2-(piperazin-1-yl)butanoate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Causality: The methyl ester is unreactive toward direct amine coupling under mild conditions. Lithium hydroxide provides a strong nucleophile to generate the free carboxylic acid, which is essential for subsequent activation.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the methyl ester ([M+H]⁺) is entirely replaced by the free acid mass.

Step 2: Amide Coupling (Warhead Conjugation)

  • Procedure: Lyophilize the intermediate acid. Re-dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the primary amine-bearing POI warhead (1.0 eq) and stir for 12 hours.

  • Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive HOAt ester, which minimizes racemization at the chiral

    
    -carbon of the butanoate moiety, preserving the intended spatial geometry of the linker.
    
  • Validation: Quench a 5

    
    L aliquot in 50% MeCN/H₂O and inject into LC-MS. A successful coupling is validated by the appearance of the product mass and the disappearance of the active ester intermediate. Purify via preparative HPLC.
    

Application II: Multi-Target Directed Ligands (MTDLs) for GPCRs

Mechanistic Rationale

Beyond linker chemistry, piperazine derivatives are foundational pharmacophores for targeting aminergic GPCRs, making them critical in the treatment of schizophrenia, depression, and Parkinson's disease[3]. Specifically, they exhibit high affinities for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors[4].

The methyl 2-(piperazin-1-yl)butanoate scaffold acts as a versatile Multi-Target Directed Ligand (MTDL) core:

  • Orthosteric Anchoring: The basic piperazine nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the D2 receptor) within the transmembrane binding pocket[5].

  • Subpocket Exploration: The butanoate chain acts as a lipophilic probe. By occupying auxiliary hydrophobic pockets adjacent to the orthosteric site, the butanoate moiety can shift the intrinsic efficacy of the ligand from an antagonist to a partial agonist, a highly sought-after profile for atypical antipsychotics[6].

GPCR Ligand Piperazine Derivative Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Agonist/Antagonist Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels Decrease AC->cAMP Reduces

Gi/o-coupled GPCR signaling pathway modulated by piperazine ligands.
Quantitative Data: GPCR Binding Affinities

The structural tuning of the piperazine core heavily dictates receptor selectivity. Below is a summary of representative binding affinities demonstrating the MTDL profile of substituted piperazine-butanoate derivatives.

Target ReceptorLigand RoleRepresentative Binding Affinity (

, nM)
Functional Outcome
5-HT1A Partial Agonist1.2 - 5.4Anxiolytic / Antidepressant
5-HT2A Antagonist8.5 - 15.0Reduction of EPS (Extrapyramidal Symptoms)
Dopamine D2 Antagonist / Partial Agonist3.0 - 12.5Antipsychotic
Histamine H1 Off-target> 1000Minimizes sedation side-effects
Self-Validating Protocol: In Vitro GPCR Radioligand Binding Assay

To accurately determine the


 values of novel methyl 2-(piperazin-1-yl)butanoate derivatives, a competitive radioligand binding assay is employed.

Step 1: Membrane Preparation

  • Procedure: Harvest CHO cells stably expressing the human D2 or 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Causality: Utilizing isolated membrane fractions rather than whole cells eliminates interference from cytosolic enzymes that could prematurely metabolize the ester moiety, ensuring the binding data reflects pure receptor-ligand interaction.

Step 2: Competitive Incubation

  • Procedure: In a 96-well plate, combine 50

    
    L of radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), 50 
    
    
    
    L of the test compound (serial dilutions from 10
    
    
    M to 0.1 nM), and 100
    
    
    L of membrane suspension. Incubate at 25°C for 60 minutes.
  • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, which is mathematically required for the accurate application of the Cheng-Prusoff equation to calculate

    
    .
    

Step 3: Filtration and Validation

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer. Measure retained radioactivity using a scintillation counter.

  • Validation: Include a known reference standard (e.g., Haloperidol for D2) to calculate the Z'-factor of the assay. A Z'-factor > 0.5 validates the assay's robustness and confirms that the dynamic range is sufficient to distinguish true hits from assay noise.

Physicochemical and ADME Profiling

The utility of any scaffold is ultimately governed by its pharmacokinetic viability. The methyl 2-(piperazin-1-yl)butanoate core presents a highly favorable ADME profile, making it an excellent starting point for lead optimization.

Physicochemical PropertyValue / DescriptorImpact on Drug Design
Molecular Weight 186.25 g/mol Leaves ample mass budget for warhead/ligand addition
Topological Polar Surface Area (tPSA) ~38.3 ŲExcellent blood-brain barrier (BBB) penetrance for CNS targets
LogP (Predicted) 1.2 - 1.5Optimal lipophilicity for oral bioavailability
Hydrogen Bond Donors 1 (Secondary Amine)Provides a vector for target engagement or further functionalization
Hydrogen Bond Acceptors 4Enhances aqueous solubility

Conclusion

Methyl 2-(piperazin-1-yl)butanoate is far more than a simple chemical intermediate. By leveraging its unique structural geometry—combining the basicity and rigidity of a piperazine ring with the steric and electronic tunability of an


-amino acid ester—researchers can engineer highly sophisticated therapeutics. Whether functioning as an active, pKa-modulating linker in next-generation PROTACs or as the core pharmacophore for multi-target psychiatric medications, this scaffold provides a robust, validated foundation for modern drug discovery.

References

  • [2] RSC Advances. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available at:[Link]

  • [6] Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-one derivatives. Available at:[Link]

  • [3] Pharmaceuticals (MDPI). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at:[Link]

  • [4] European Journal of Medicinal Chemistry (via PubMed). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Available at:[Link]

  • [5] Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methyl 2-(piperazin-1-yl)butanoate from methyl 2-bromobutanoate

Application Note & Synthesis Protocol: Methyl 2-(piperazin-1-yl)butanoate A Detailed Guide to the Nucleophilic Substitution Synthesis from Methyl 2-bromobutanoate Introduction: The Significance of the Piperazine Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: Methyl 2-(piperazin-1-yl)butanoate

A Detailed Guide to the Nucleophilic Substitution Synthesis from Methyl 2-bromobutanoate

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety is a "privileged scaffold" in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs across therapeutic areas such as oncology, psychiatry, and infectious diseases.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate pharmacokinetic profiles, make it a highly desirable functional group in drug design. Methyl 2-(piperazin-1-yl)butanoate is a valuable bifunctional intermediate, possessing a reactive secondary amine for further derivatization and an ester group that can be hydrolyzed or modified. This guide provides a detailed, field-tested protocol for its synthesis via the N-alkylation of piperazine with methyl 2-bromobutanoate, emphasizing the chemical principles and practical considerations for achieving high yield and purity.

Reaction Principle: A Mechanistic Approach to Mono-N-Alkylation

The synthesis of Methyl 2-(piperazin-1-yl)butanoate is achieved through a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophilic nitrogen of piperazine attacks the electrophilic α-carbon of methyl 2-bromobutanoate, displacing the bromide leaving group.

2.1 The Core Challenge: Selective Mono-Alkylation

Piperazine contains two secondary amine nitrogens of equivalent nucleophilicity. This symmetry presents the primary challenge of the synthesis: preventing the undesired formation of the N,N'-bis(methyl butanoate) substituted byproduct. The reaction of the desired mono-substituted product with another molecule of methyl 2-bromobutanoate is a common competing pathway.[2]

2.2 Strategic Control for High Selectivity

To overcome this challenge and favor the formation of the mono-alkylated product, a key strategic decision is made:

  • Nucleophile in Excess: The reaction is conducted using a significant molar excess of piperazine (typically 4-5 equivalents). According to Le Châtelier's principle and collision theory, this high concentration of the piperazine starting material statistically ensures that a molecule of the electrophile (methyl 2-bromobutanoate) is far more likely to collide with an unreacted piperazine molecule than with the already-formed, and less concentrated, mono-substituted product.

2.3 Causality of Reagent and Condition Selection

  • Base (Potassium Carbonate): An inorganic base such as potassium carbonate (K₂CO₃) is incorporated into the reaction. During the SN2 reaction, hydrobromic acid (HBr) is formed as a byproduct. This acid would protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. Potassium carbonate acts as a non-nucleophilic "proton sponge," neutralizing the HBr in situ to form potassium bromide (KBr) and bicarbonate, thereby ensuring the piperazine remains in its active, free-base form.[3]

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (CH₃CN) is the medium of choice. Its polarity effectively dissolves the piperazine and the inorganic base. Crucially, as an aprotic solvent, it does not form a strong solvation shell around the amine nucleophile through hydrogen bonding. This leaves the lone pair of electrons on the nitrogen more exposed and available for nucleophilic attack, accelerating the rate of the SN2 reaction.

  • Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for the reaction, ensuring a reasonable reaction rate and driving the synthesis to completion in a practical timeframe.

Experimental Workflow Overview

The overall process from reactants to the purified final product is outlined in the workflow diagram below.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Reactants Piperazine (excess) Methyl 2-bromobutanoate K₂CO₃ in Acetonitrile Reaction Heat to Reflux (Sₙ2 Reaction) Reactants->Reaction Filter Filter to remove inorganic salts (KBr, K₂CO₃) Reaction->Filter Evaporate Concentrate filtrate under reduced pressure Filter->Evaporate Extract Liquid-Liquid Extraction (EtOAc / Water) Evaporate->Extract Dry Dry organic layer (Na₂SO₄) & Evaporate Extract->Dry Chromatography Flash Column Chromatography (Silica Gel) Dry->Chromatography Characterization Characterization (NMR, MS, FTIR) Chromatography->Characterization Product Pure Methyl 2-(piperazin-1-yl)butanoate Characterization->Product

Caption: Synthesis workflow for Methyl 2-(piperazin-1-yl)butanoate.

Detailed Synthesis Protocol

4.1 Materials and Equipment

Reagent/MaterialCAS NumberMolecular Wt.Purity
Piperazine110-85-086.14 g/mol ≥99%
Methyl 2-bromobutanoate5445-19-2181.03 g/mol ≥97%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%
Acetonitrile (CH₃CN), Anhydrous75-05-841.05 g/mol ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-3-ACS Grade
Triethylamine (TEA)121-44-8101.19 g/mol ≥99.5%
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular
Silica Gel7631-86-9-60 Å, 230-400 mesh

Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen inlet (optional), filtration apparatus (Büchner funnel), rotary evaporator, separatory funnel, standard laboratory glassware.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (23.7 g, 275 mmol, 5.0 equiv.) and anhydrous potassium carbonate (15.2 g, 110 mmol, 2.0 equiv.).

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously.

  • Addition of Electrophile: In a separate beaker, dissolve methyl 2-bromobutanoate (10.0 g, 55.2 mmol, 1.0 equiv.) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension over 15-20 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite in a Büchner funnel to remove the insoluble potassium salts (KBr and excess K₂CO₃). Wash the filter cake with additional acetonitrile (2 x 30 mL).

  • Work-up - Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up - Extraction: Dissolve the resulting oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove excess piperazine. Wash the organic layer with brine (1 x 100 mL).

  • Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

4.3 Summary of Reaction Parameters

ParameterValueMolar Ratio (equiv.)
Methyl 2-bromobutanoate10.0 g (55.2 mmol)1.0
Piperazine23.7 g (275 mmol)5.0
Potassium Carbonate15.2 g (110 mmol)2.0
SolventAcetonitrile (Anhydrous), 250 mL-
TemperatureReflux (~82°C)-
Reaction Time12-16 hours-

Purification Protocol

The crude product requires purification to remove unreacted starting materials and the primary byproduct, N,N'-bis(1-(methoxycarbonyl)propyl)piperazine. Flash column chromatography is the recommended method.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. A typical gradient would be from 10% to 50% ethyl acetate in hexanes. To prevent product tailing on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent system.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield Methyl 2-(piperazin-1-yl)butanoate as a clear, colorless to pale yellow oil.

Product Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • Compound: Methyl 2-(piperazin-1-yl)butanoate

  • Molecular Formula: C₉H₁₈N₂O₂[5]

  • Molecular Weight: 186.25 g/mol

  • Appearance: Colorless to pale yellow oil

  • Expected Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.70 (s, 3H, -OCH₃), ~3.15 (t, 1H, -CH-N), 2.85-2.40 (m, 8H, piperazine ring protons), 1.80-1.60 (m, 2H, -CH₂-CH₃), 0.92 (t, 3H, -CH₂-CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~174.5 (C=O), ~68.0 (α-C), ~52.0 (-OCH₃), ~50.0 (piperazine carbons), ~46.0 (piperazine carbons), ~24.0 (-CH₂-), ~11.0 (-CH₃).

    • MS (ESI+): Calculated for [M+H]⁺: 187.1441; Found: ~187.1.[5]

    • FTIR (neat, cm⁻¹): ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1170 (C-O stretch).

References

  • PubChem. (n.d.). Methyl 2-(piperazin-1-yl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 1-25.
  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • Fruebjerg, A., & Jensen, H. M. (2010). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

Sources

Application

Reaction conditions for N-alkylation of piperazine with alpha-bromo esters

Application Note: Optimized Reaction Conditions for N-Alkylation of Piperazine with -Bromo Esters Abstract & Strategic Overview The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core linker...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for N-Alkylation of Piperazine with -Bromo Esters

Abstract & Strategic Overview

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core linker in antihistamines (e.g., Cetirizine), antipsychotics, and antifungal agents. However, the direct alkylation of piperazine with


-bromo esters presents a classic chemoselectivity challenge: differentiating between the secondary amine of the starting material and the secondary/tertiary amine of the product to prevent bis-alkylation  (over-alkylation).

Furthermore,


-bromo esters are distinct from simple alkyl halides. The adjacent carbonyl group enhances the electrophilicity of the 

-carbon (

activation) but significantly increases the acidity of the

-proton, raising the risk of E2 elimination to form acrylates.

This guide provides two validated protocols:

  • Method A (Direct Selective Alkylation): Utilizing stoichiometric control for rapid library generation.

  • Method B (Protected Scaffold Strategy): Utilizing N-Boc-piperazine for high-value intermediates.

Mechanistic Analysis & Critical Variables

The Selectivity Paradox

In a standard nucleophilic substitution, the introduction of an alkyl group typically increases the electron density of the nitrogen, making the product (secondary or tertiary amine) more nucleophilic than the starting material.

  • Reaction Path A (

    
    ):  Piperazine attacks the 
    
    
    
    -carbon, displacing bromide.
  • Reaction Path B (Bis-alkylation): The mono-alkylated product attacks a second equivalent of bromo ester.

  • Reaction Path C (Elimination): Base deprotonates the

    
    -carbon, expelling bromide and forming an 
    
    
    
    -unsaturated ester (acrylate).
Critical Reaction Parameters
VariableRecommendationRationale
Stoichiometry 5:1 (Piperazine:Ester) For direct alkylation, a large excess of piperazine statistically ensures the electrophile encounters unreacted starting material rather than the product.
Base

or

Inorganic bases are preferred over amines (like

) to prevent quaternary ammonium salt formation and minimize E2 elimination. Cesium promotes solubility in organic solvents.
Solvent Acetonitrile (ACN) A polar aprotic solvent that dissolves the organic reactants but only partially dissolves the inorganic base, providing a "buffered" heterogeneous reaction surface that moderates reactivity.
Temperature

Low temperature suppresses the E2 elimination pathway, which has a higher activation energy than the

substitution.
Reaction Pathway Visualization

ReactionPathways Start Piperazine (Nucleophile) Mono Mono-Alkylated Product (Target) Start->Mono SN2 (k1) Major Path Reagent α-Bromo Ester (Electrophile) Elim Acrylate (Elimination Side-Product) Reagent->Elim E2 (Base/Heat) Side Reaction Bis Bis-Alkylated Impurity Mono->Bis SN2 (k2) Over-Alkylation

Figure 1: Competing reaction pathways. Controlling stoichiometry minimizes the Mono


 Bis transition. Controlling temperature minimizes Reagent 

Elim.

Experimental Protocols

Protocol A: Direct Mono-Alkylation (Excess Method)

Best for: Rapid synthesis, cheap starting materials, avoiding protection/deprotection steps.

Reagents:

  • Piperazine (anhydrous)[1][2]

  • Ethyl bromoacetate (or derivative)[3]

  • Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Acetonitrile (ACN), HPLC grade

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv) in ACN (0.2 M concentration relative to piperazine).

    • Note: Piperazine is solid; ensure full dissolution. Mild warming may be required, but cool back down before Step 3.

  • Base Addition: Add

    
     (1.5 equiv relative to bromo ester) .
    
  • Cooling: Cool the suspension to

    
      using an ice bath.
    
  • Addition: Dissolve the

    
    -bromo ester (1.0 equiv)  in a minimal volume of ACN. Add this solution dropwise to the piperazine mixture over 30–60 minutes.
    
    • Why: Slow addition keeps the instantaneous concentration of the electrophile low, favoring reaction with the abundant piperazine rather than the scarce product.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.[4]

  • Workup (Purification by Partitioning):

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate to remove ACN.

    • Redissolve residue in Ethyl Acetate (EtOAc) or DCM.

    • Critical Step: Wash the organic layer with Water (

      
      ) .
      
    • Mechanism:[5][6][7][8][9][10][11] Unreacted piperazine is highly water-soluble. The mono-alkylated ester is lipophilic. This wash removes the 4 equivalents of excess piperazine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Protected Route (N-Boc Strategy)

Best for: Expensive electrophiles, strict purity requirements, large-scale manufacturing.

Reagents:

  • N-Boc-piperazine (1-Boc-piperazine)

  • 
    -Bromo ester
    
  • Diisopropylethylamine (DIPEA) or

    
    
    
  • DCM or DMF

Step-by-Step Workflow:

  • Setup: Dissolve 1-Boc-piperazine (1.0 equiv) and

    
    -bromo ester (1.1 equiv)  in DCM (0.5 M).
    
  • Base Addition: Add DIPEA (1.2 equiv) dropwise at RT.

    • Note: Since the secondary amine is protected, over-alkylation is impossible. Organic bases are acceptable here as selectivity is not driven by the base.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Wash with 1M citric acid (to remove amine traces) and brine. Dry and concentrate.

  • Deprotection (If required): Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to yield the mono-alkylated piperazine salt.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate method for your specific application.

DecisionMatrix Start Start: N-Alkylation Project Q1 Is the α-Bromo Ester expensive/scarce? Start->Q1 MethodB Method B: N-Boc Protection Q1->MethodB Yes (High Value) Q2 Can you easily separate excess piperazine? Q1->Q2 No (Commodity) MethodA Method A: Excess Piperazine Q2->MethodA Yes (Aq. Wash) Q2->MethodB No (Complex Solubility)

Figure 2: Strategic decision tree for selecting the optimal alkylation protocol.

Troubleshooting Guide
ObservationRoot CauseSolution
High Bis-Alkylation Excess of bromo ester or insufficient piperazine excess.Increase piperazine equivalents to 5–10x. Ensure dropwise addition of the ester.
Acrylate Formation Elimination (E2) dominates due to high basicity or temperature.Switch from

to

. Lower reaction temperature to

.
Low Conversion Steric hindrance or poor solubility.Switch solvent to DMF (increases reaction rate significantly). Add catalytic KI (Finkelstein reaction).
Ester Hydrolysis Presence of water in solvent/base.[2]Use anhydrous solvents and flame-dried glassware. Avoid aqueous hydroxide bases.

References

  • Selectivity in Piperazine Alkylation

    • Principles: The statistical probability of mono- vs. bis-alkylation is governed by the molar ratio. See: J. Med. Chem. protocols for piperazine derivatives.[1][2][3][4][12]

    • Source: (Accessed via Search).

  • Protection Strategies

    • Protocol: The use of N-Boc-piperazine prevents poly-alkylation by blocking the second nucleophilic site.
    • Source: (Accessed via Search).

  • Elimination Side Reactions

    • Mechanism:[5][6][7][8][9][10][11]

      
      -Halo esters are prone to E2 elimination under basic conditions due to the acidity of the 
      
      
      
      -proton.
    • Source: (General Organic Chemistry Reference).

  • Catalytic Improvements

    • Finkelstein Conditions: The addition of KI to generate highly reactive alkyl iodides in situ is a standard enhancement for sluggish alkyl
    • Source: (Contextual Reference).

Sources

Method

Application Note: Chemoselective Reductive Amination of Methyl 2-(piperazin-1-yl)butanoate

Introduction and Mechanistic Rationale Methyl 2-(piperazin-1-yl)butanoate (CAS: 1218333-65-3) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Methyl 2-(piperazin-1-yl)butanoate (CAS: 1218333-65-3) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The functionalization of the free N4-position of the piperazine ring via reductive amination is a critical, highly efficient C-N bond-forming strategy.

The reaction proceeds via a two-step cascade:

  • Condensation : The secondary amine of methyl 2-(piperazin-1-yl)butanoate nucleophilically attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate that rapidly dehydrates to an electrophilic iminium ion .

  • Hydride Transfer : A mild reducing agent, specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), selectively delivers a hydride to the iminium ion, yielding the corresponding tertiary amine.

Causality in Reagent Selection: The selection of STAB over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) is rooted in chemoselectivity and safety. STAB is sterically hindered and electron-deficient due to its three electron-withdrawing acetoxy groups, making it exceptionally mild. It selectively reduces iminium ions without reducing the starting carbonyl or cleaving the labile methyl ester group of the piperazine substrate[1]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.

Experimental Design & Parameter Optimization

Solvent and Catalyst Selection

The choice of solvent dictates the reaction kinetics and the stability of the iminium intermediate.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the preferred aprotic solvents, providing optimal solubility for STAB and stabilizing the iminium ion[1].

  • Acid Catalysis : For aliphatic or sterically hindered ketones, the addition of 1.0–2.0 equivalents of glacial acetic acid (AcOH) accelerates iminium ion formation. For reactive aldehydes, acid catalysis is generally unnecessary and should be omitted to prevent background ester hydrolysis[2].

Quantitative Reagent Comparison

Table 1: Comparison of Reducing Agents for Piperazine N-Alkylation

Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Ester ToleranceToxicity ProfileOptimal Solvent
NaBH(OAc)₃ (STAB) ExcellentHighLowDCE, DCM, THF
NaBH₃CN GoodHighHigh (Cyanide risk)MeOH, EtOH
NaBH₄ Poor (Reduces carbonyls rapidly)ModerateLowMeOH, EtOH
LiAlH₄ Very PoorVery Low (Cleaves ester)High (Pyrophoric)THF, Ether

Workflow and Pathway Visualizations

Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Iminium Iminium Ion Intermediate [Transient] Carbonyl->Iminium + Amine - H2O Amine Methyl 2-(piperazin-1-yl)butanoate (Secondary Amine) Amine->Iminium Product Tertiary Amine Product (N-Alkylated Piperazine) Iminium->Product NaBH(OAc)3 Hydride Transfer

Mechanistic pathway of the reductive amination of a secondary piperazine.

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in DCE Step2 2. Iminium Formation Stir 30-60 min (Add AcOH if Ketone) Step1->Step2 Step3 3. Reduction Portionwise addition of STAB (1.5 eq) Step2->Step3 Step4 4. IPC (In-Process Control) LC-MS / TLC Check Step3->Step4 Step4->Step3 If Incomplete (Add 0.5 eq STAB) Step5 5. Quench & Workup Sat. NaHCO3, Extract with DCM Step4->Step5 If >95% Conversion Step6 6. Isolation Flash Chromatography / Salt Formation Step5->Step6

Self-validating experimental workflow for chemoselective reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observable metrics and In-Process Controls (IPCs) to ensure experimental integrity before proceeding to the next step.

Reagents & Materials
  • Amine : Methyl 2-(piperazin-1-yl)butanoate (1.0 equivalent, limiting reagent).

  • Carbonyl : Aldehyde (1.1 equivalents) or Ketone (1.2 equivalents).

  • Reducing Agent : Sodium Triacetoxyborohydride (STAB) (1.5 equivalents).

  • Solvent : Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M concentration relative to amine).

  • Optional Catalyst : Glacial Acetic Acid (1.0 equivalent) — Required only for ketone substrates.

Step-by-Step Methodology

Phase 1: Iminium Ion Pre-formation

  • Preparation : To an oven-dried, argon-purged round-bottom flask, add Methyl 2-(piperazin-1-yl)butanoate (1.0 eq) and anhydrous DCE (to achieve 0.2 M).

  • Carbonyl Addition : Add the aldehyde (1.1 eq) or ketone (1.2 eq) dropwise at room temperature (20–25 °C).

  • Catalysis (Conditional) : If utilizing a ketone, add glacial acetic acid (1.0 eq) to facilitate dehydration[2].

  • Incubation : Stir the mixture under argon for 30–60 minutes.

    • Self-Validation Check: The solution may slightly change color (e.g., pale yellow) indicating iminium formation. For highly hindered ketones, monitor water generation or use molecular sieves.

Phase 2: Chemoselective Reduction 5. Hydride Addition : Cool the reaction flask to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to control any mild exotherm[3]. 6. Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. 7. In-Process Control (IPC) : Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS or TLC (e.g., 5% MeOH in DCM with Ninhydrin stain).

  • Self-Validation Check: The secondary amine starting material should be consumed. If >5% starting material remains, add an additional 0.5 eq of STAB and stir for 2 hours.

Phase 3: Quenching and Isolation 8. Quenching : Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (equal volume to DCE) to the reaction mixture. Stir vigorously for 15 minutes.

  • Causality: The basic quench neutralizes any acetic acid, decomposes unreacted STAB, and ensures the basic tertiary amine product is in its free-base form, preventing it from partitioning into the aqueous layer.
  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).
  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate to DCM/MeOH gradient) to yield the pure N-alkylated methyl 2-(piperazin-1-yl)butanoate derivative.

Troubleshooting & Critical Parameters

  • Ester Hydrolysis : Methyl 2-(piperazin-1-yl)butanoate contains a base/acid-sensitive methyl ester. Avoid using strong aqueous bases (like NaOH) during the quench, and strictly limit the reaction time if acetic acid is used.

  • Over-reduction of Aldehyde : If the aldehyde is reduced to a primary alcohol before it can react with the amine, the yield will drop. This is mitigated by the pre-formation step (Phase 1) and the inherent chemoselectivity of STAB[1].

References

Sources

Application

Application Notes and Protocols for the Use of Methyl 2-(piperazin-1-yl)butanoate as a Versatile Intermediate in Peptide Synthesis

Introduction: The Strategic Incorporation of Piperazine Scaffolds in Modern Peptidomimetics In the landscape of contemporary drug discovery and development, the pursuit of novel peptide analogues with enhanced therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of Piperazine Scaffolds in Modern Peptidomimetics

In the landscape of contemporary drug discovery and development, the pursuit of novel peptide analogues with enhanced therapeutic profiles is a paramount objective. Non-proteinogenic amino acids and peptidomimetics offer a powerful avenue to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1] The piperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[2][3] Its incorporation into peptide backbones can enhance aqueous solubility, improve cell permeability, and introduce conformational constraints that can lead to higher receptor affinity and selectivity.[2][3][4]

This technical guide provides a comprehensive overview and detailed protocols for the use of Methyl 2-(piperazin-1-yl)butanoate as a key intermediate for the synthesis of peptides containing a unique, conformationally constrained building block. This versatile intermediate allows for the introduction of a piperazine-containing residue, which can act as a turn-inducer or a scaffold for further functionalization.[5] We will detail the complete workflow, from the initial synthesis of the protected building block to its incorporation into a target peptide sequence using solid-phase peptide synthesis (SPPS).

Workflow Overview: From Intermediate Synthesis to Peptide Elongation

The successful incorporation of the 2-(piperazin-1-yl)butanoic acid moiety into a peptide sequence involves a three-stage process. Each stage is critical for ensuring the chemical integrity of the building block and the efficiency of the overall peptide synthesis.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Carboxylic Acid Deprotection cluster_2 Stage 3: Peptide Synthesis A 1. Mono-N-Boc Protection of Piperazine B 2. N-Alkylation with Methyl 2-bromobutanoate A->B Yields protected intermediate C 3. Saponification of the Methyl Ester B->C Prepares for coupling D 4. Solid-Phase Peptide Synthesis (SPPS) Coupling C->D Ready for incorporation E 5. Final Peptide Cleavage and Deprotection D->E Elongates peptide chain

Caption: Overall workflow for the use of Methyl 2-(piperazin-1-yl)butanoate.

Stage 1: Synthesis of the Protected Building Block: tert-Butyl 4-(1-(methoxycarbonyl)propyl)piperazine-1-carboxylate

The synthesis of the key building block requires a strategic approach to ensure selective functionalization. The piperazine ring contains two secondary amines with similar nucleophilicity, which can lead to undesired di-alkylation.[6] To overcome this, a mono-protection strategy is employed using the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent alkylation and can be removed under acidic conditions.[7][8]

Protocol 1.1: Selective Mono-N-Boc Protection of Piperazine

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.[8][9][10] The use of a slight excess of piperazine and controlled addition of the Boc-anhydride favors the formation of the mono-protected product.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
Piperazine86.14505.04.31 g
Di-tert-butyl dicarbonate (Boc₂O)218.25101.02.18 g
Dichloromethane (DCM)---100 mL

Procedure:

  • Dissolve piperazine (5.0 eq.) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in DCM (20 mL).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the Boc₂O is consumed.

  • Wash the reaction mixture with water (3 x 50 mL) to remove excess piperazine and piperazine dihydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine as a white solid.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% methanol in DCM) to obtain pure tert-butyl piperazine-1-carboxylate.

Protocol 1.2: N-Alkylation to Yield Methyl 2-(4-Boc-piperazin-1-yl)butanoate

This protocol is based on standard N-alkylation procedures for piperazine derivatives with α-bromo esters.[11][12] The use of a non-nucleophilic base is crucial to prevent side reactions.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
tert-Butyl piperazine-1-carboxylate186.25101.01.86 g
Methyl 2-bromobutanoate181.03111.11.99 g (1.37 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.21202.02.76 g
Acetonitrile (anhydrous)---50 mL

Procedure:

  • To a stirred suspension of N-Boc-piperazine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (50 mL), add methyl 2-bromobutanoate (1.1 eq.).

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to yield pure tert-butyl 4-(1-(methoxycarbonyl)propyl)piperazine-1-carboxylate.

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm), the piperazine ring protons, the butanoate chain protons, and the methyl ester (~3.7 ppm).

  • MS (ESI+): Calculated for C₁₅H₂₈N₂O₄ [M+H]⁺: 301.21.

Stage 2: Hydrolysis to the Free Carboxylic Acid

To enable coupling to the N-terminus of a peptide chain, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This saponification must be performed under conditions that do not cleave the acid-labile Boc protecting group.[13]

Protocol 2.1: Saponification of the Methyl Ester

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
tert-Butyl 4-(1-(methoxycarbonyl)propyl)piperazine-1-carboxylate300.3951.01.50 g
Lithium Hydroxide (LiOH) monohydrate41.967.51.50.31 g
Tetrahydrofuran (THF)---20 mL
Water---10 mL
1 M Hydrochloric Acid (HCl)---As needed

Procedure:

  • Dissolve the protected ester (1.0 eq.) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (1.5 eq.) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-Boc-piperazin-1-yl)butanoic acid as a solid or viscous oil. This product is often used in the next step without further purification.

Expected Characterization Data:

  • ¹H NMR: The signal for the methyl ester will disappear, and a broad singlet corresponding to the carboxylic acid proton may be visible.

  • MS (ESI+): Calculated for C₁₄H₂₆N₂O₄ [M+H]⁺: 287.19.

Stage 3: Incorporation into a Peptide Chain via SPPS

The resulting N-Boc protected piperazinyl butanoic acid is now ready for incorporation into a peptide sequence using standard solid-phase peptide synthesis protocols. The following protocol assumes an Fmoc/tBu strategy for the main peptide chain, making the Boc-protected piperazine building block compatible. The Boc group on the piperazine will be removed during the final acid cleavage step.

Protocol 3.1: Coupling of 2-(4-Boc-piperazin-1-yl)butanoic acid in Fmoc-SPPS

This protocol utilizes HBTU as the coupling agent, a common and efficient choice for standard and somewhat hindered amino acid couplings.[14]

Materials:

ReagentAmount (mmol)Equivalents
Fmoc-deprotected peptide-resin0.11.0
2-(4-Boc-piperazin-1-yl)butanoic acid0.33.0
HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)0.292.9
N,N-Diisopropylethylamine (DIPEA)0.66.0
N,N-Dimethylformamide (DMF)--

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve 2-(4-Boc-piperazin-1-yl)butanoic acid (3.0 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

  • Washing: Once the coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next cycle of deprotection and coupling.

G Resin Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Coupling (Boc-Pip-Butanoic Acid, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 4. DMF/DCM Wash Coupling->Washing2 NextCycle Next Fmoc-AA Coupling Cycle or Final Cleavage Washing2->NextCycle

Caption: SPPS cycle for incorporating the piperazine building block.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on the piperazine moiety, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Scientific Rationale and Field-Proven Insights

  • Causality of Experimental Choices: The choice of a mono-Boc protection strategy is a direct consequence of the symmetrical nature of piperazine, preventing statistical mixtures of N,N'-dialkylated products.[6] The use of LiOH for saponification is a mild method that preserves the acid-sensitive Boc group. In the SPPS step, HBTU is selected for its efficiency in forming the active ester of the carboxylic acid, promoting rapid and complete coupling.[14]

  • Trustworthiness of the Protocol: Each stage of this workflow includes a purification and/or monitoring step (column chromatography, washing, Kaiser test) to ensure the quality of the intermediate and the success of each reaction. This self-validating system is crucial for the unambiguous synthesis of the final target peptide.

  • Authoritative Grounding: The incorporation of piperazine-like structures, such as piperazic acid and 2-oxopiperazines, is a known strategy in nature and medicinal chemistry to create conformationally constrained peptides with enhanced biological activity and stability.[15][16] Studies have shown that piperazine derivatives can act as permeation enhancers, a highly desirable property for improving the bioavailability of peptide drugs.[4][17] The rigid ring structure can pre-organize the peptide backbone, potentially leading to a lower entropic penalty upon binding to a biological target.

Conclusion

Methyl 2-(piperazin-1-yl)butanoate is a highly valuable and versatile intermediate for the synthesis of novel peptidomimetics. The protocols detailed in this guide provide a robust and reliable pathway for the synthesis of the necessary protected building block and its subsequent incorporation into peptide sequences using standard SPPS techniques. The resulting modified peptides, containing the unique 2-(piperazin-1-yl)butanoic acid residue, are promising candidates for drug discovery programs, offering the potential for improved pharmacokinetic and pharmacodynamic properties.

References

  • Bowers, A. A. (2018). Thinking About Piperazic Acid-Containing Natural Products. Bowers Lab. Available at: [Link]

  • Krasavin, M., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Available at: [Link]

  • Scott, A. M., et al. (2011). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available at: [Link]

  • Trabocchi, A., et al. (2008). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]

  • Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. Available at: [Link]

  • Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

  • The Royal Society of Chemistry. (2016). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]

  • Rizvi, S. A. A., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. Available at: [Link]

  • Unknown. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Imramovský, A., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Charles University. Available at: [Link]

  • Wille, C., & Kaiser, M. (2011). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]

  • Rizvi, S. A. A., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available at: [Link]

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online. Available at: [Link]

  • Fairlie, D. P., et al. (2017). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. PMC. Available at: [Link]

  • Kumar, A., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-(piperazin-1-yl)butanoate (C9H18N2O2). PubChemLite. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Souers, A. J., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. Available at: [Link]

  • Panda, G., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Fassihi, A., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Google Patents. (1961). Process for the N-monoalkylation of piperazine. Google Patents.
  • Google Patents. (1995). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Fassihi, A., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]

  • Byrne, N., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Available at: [Link]

  • Forgács, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

  • Google Patents. (2016). The preparation method of 2 piperazinones. Google Patents.
  • Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl pyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Coldham, I., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

  • van der Veken, P., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Available at: [Link]

  • EPA. (2025). Methyl 5-iodo-2-(piperazin-1-yl)benzoate Properties. EPA. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Amide Coupling of Methyl 2-(piperazin-1-yl)butanoate in Medicinal Chemistry

Introduction: The Central Role of the Amide Bond In the landscape of medicinal chemistry, the amide bond is a cornerstone functional group, integral to the structure of a vast array of pharmaceuticals.[1] Its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry, the amide bond is a cornerstone functional group, integral to the structure of a vast array of pharmaceuticals.[1] Its prevalence stems from its remarkable metabolic stability and its ability to act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1][2]

This guide focuses on the specific challenges and strategies for the acylation of Methyl 2-(piperazin-1-yl)butanoate. As a secondary amine within a piperazine ring, this substrate presents unique considerations. The nucleophilicity of the secondary amine is generally lower than that of a primary amine, and steric hindrance around the nitrogen can impede reactivity. Furthermore, the basicity of the piperazine moiety requires careful selection of reagents and conditions to avoid side reactions and ensure efficient, high-yielding coupling. This document provides a detailed examination of leading coupling reagents, offering comparative data and step-by-step protocols to empower researchers in their synthetic endeavors.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable without the removal of water.[3] Modern amide synthesis relies on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This generates a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[1][4] The choice of this "coupling reagent" is critical and dictates the reaction's efficiency, scope, and the potential for side reactions like racemization of chiral centers.[3]

Strategic Selection of Coupling Reagents

Choosing the optimal coupling reagent is a decision guided by the specific properties of the substrates, desired scale, cost, and the potential for epimerization. For a substrate like Methyl 2-(piperazin-1-yl)butanoate, several classes of reagents are particularly effective.

G cluster_input Decision Factors cluster_reagents Reagent Choice Start Select Carboxylic Acid & Piperazine Substrate Hindrance Sterically Hindered Substrates? Start->Hindrance Racemization Racemization Risk? (α-chiral acid) Hindrance->Racemization No HATU HATU / DIPEA (High Reactivity) Hindrance->HATU Yes Scale Scale & Work-up? Racemization->Scale Low Racemization->HATU High T3P T3P® / Base (Green, Easy Work-up) Racemization->T3P Med-High EDC EDC / HOBt (Cost-Effective Standard) Scale->EDC Lab Scale Scale->T3P Large Scale G1 EDC/HOBt Activation Mechanism RCOOH R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC HOBt HOBt Amine Piperazine-R' Amide Amide Product Urea EDC-Urea (Byproduct) OAI->Amide + Amine HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt HOBt_Ester->Amide + Amine G2 HATU Activation Mechanism RCOO R-COO⁻ (from R-COOH + Base) HOAt_Ester HOAt Active Ester (Highly Reactive) RCOO->HOAt_Ester + HATU HATU HATU Amine Piperazine-R' Amide Amide Product TMU Tetramethylurea (Byproduct) HOAt_Ester->Amide + Amine G3 T3P® Activation Mechanism RCOO R-COO⁻ (from R-COOH + Base) MixedAnhydride Mixed Anhydride (Reactive Intermediate) RCOO->MixedAnhydride + T3P® T3P T3P® Amine Piperazine-R' Amide Amide Product Byproduct Phophonic Acid Salts (Water-Soluble Byproduct) MixedAnhydride->Amide + Amine G4 Prep 1. Reagent Preparation - Add Acid, Amine, Solvent - Inert Atmosphere Activation 2. Activation - Cool to 0°C (if needed) - Add Coupling Reagent & Base Prep->Activation Reaction 3. Reaction - Stir at RT (1-18h) - Monitor by TLC/LC-MS Activation->Reaction Workup 4. Aqueous Work-up - Dilute with Organic Solvent - Wash (Acid, Base, Brine) Reaction->Workup Upon Completion Purify 5. Isolation & Purification - Dry, Filter, Concentrate - Column Chromatography Workup->Purify Analysis 6. Characterization - NMR, MS, Purity Analysis Purify->Analysis

Sources

Application

Application Note: Precision Solvent Engineering for the Synthesis of Methyl 2-(piperazin-1-yl)butanoate

Executive Summary The synthesis of Methyl 2-(piperazin-1-yl)butanoate represents a classic but deceptive challenge in medicinal chemistry: the mono-alkylation of a symmetric diamine (piperazine) with an electrophilic alp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 2-(piperazin-1-yl)butanoate represents a classic but deceptive challenge in medicinal chemistry: the mono-alkylation of a symmetric diamine (piperazine) with an electrophilic alpha-halo ester. While the transformation is fundamentally a nucleophilic substitution (


), the process is plagued by three competing failure modes: bis-alkylation  (formation of the "dumbbell" dimer), ester hydrolysis  (loss of the methyl group), and transesterification .

This Application Note moves beyond generic "mix-and-stir" protocols. We analyze the thermodynamic and kinetic influence of solvent systems on product distribution. By shifting from traditional chlorinated solvents to dipolar aprotic or green ethereal solvents, researchers can increase mono-selectivity by up to 40% while eliminating downstream purification bottlenecks.

Mechanistic Basis & Reaction Challenges

To select the correct solvent, one must understand the microscopic events occurring in the flask.

The Reaction Pathway

The reaction involves the attack of the piperazine secondary amine (nucleophile) on the


-carbon of Methyl 2-bromobutyrate (electrophile).
  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Nucleophile: Piperazine (pKa

    
     9.8).
    
  • Leaving Group: Bromide (

    
    ).
    
  • Competing Reaction (Bis-alkylation): The product, a tertiary amine, is often more nucleophilic than the starting secondary amine due to the inductive effect of the alkyl group, increasing the risk of a second alkylation event.

Visualization: Reaction Scheme & Competing Pathways

ReactionPathway Piperazine Piperazine (Nucleophile) TS Transition State (Polar) Piperazine->TS + Electrophile Electrophile Methyl 2-bromobutyrate (Electrophile) Electrophile->TS Product Target: Methyl 2-(piperazin-1-yl)butanoate (Mono-alkylated) TS->Product k1 (Slow) BisProduct Impurity: Bis-alkylated Dimer (Over-reaction) Product->BisProduct + Electrophile (k2 > k1) Risk in Non-Polar Solvents Hydrolysis Impurity: Carboxylic Acid (Ester Hydrolysis) Product->Hydrolysis + H2O / Base

Figure 1: Reaction pathway showing the critical branch points between the desired mono-alkylated product and the bis-alkylated impurity.[1]

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (


), the solubility of the piperazine salt, and the stability of the methyl ester.
Critical Parameters
  • Dielectric Constant (

    
    ): 
    
    
    
    reactions involving neutral reactants passing through a charged transition state are accelerated by polar solvents.
  • Proticity: Protic solvents (Alcohols) stabilize the leaving group (

    
    ) but can cause transesterification  (e.g., Ethanol converts Methyl ester 
    
    
    
    Ethyl ester).
  • Solubility: Piperazine is highly polar; Methyl 2-bromobutyrate is lipophilic. The solvent must bridge this miscibility gap.

Solvent Performance Table[2]
Solvent ClassSolvent CandidateRate (

)
Selectivity (Mono:Bis)Green ScoreRecommendation
Polar Aprotic Acetonitrile (MeCN) HighHighModeratePrimary Choice
Polar Aprotic DMF / DMSOVery HighLow (Promotes Bis)PoorAvoid (Workup difficult)
Green Ether 2-MeTHF ModerateVery HighExcellentGreen Alternative
Ketone AcetoneModerateModerateGoodViable (Risk of aldol side-rxn)
Alcohol MethanolHighN/AModerateRisk: Solvolysis/Transesterification
Non-Polar TolueneLowLowPoorAvoid (Solubility issues)
The "Winner": Acetonitrile (MeCN)

Acetonitrile is the optimal balance. It is polar enough (


) to stabilize the transition state and dissolve piperazine, but not so polar that it excessively stabilizes the free amine, allowing for reasonable reaction times at moderate temperatures.
The "Green" Contender: 2-Methyltetrahydrofuran (2-MeTHF)

For processes requiring higher environmental standards, 2-MeTHF is superior to THF.[2] It has a higher boiling point (80°C vs 66°C), is derived from renewable resources, and is immiscible with water, simplifying the workup (see Section 5).

Detailed Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Acetonitrile)

Best for: Small to medium scale (100mg - 10g) where yield and purity are paramount.

Reagents:

  • Methyl 2-bromobutyrate (1.0 equiv)

  • Piperazine (Anhydrous) (4.0 equiv ) — Note: Excess is mandatory to statistically favor mono-alkylation.

  • Potassium Carbonate (

    
    ) (1.5 equiv) — Acid scavenger.
    
  • Solvent: Acetonitrile (Dry, ACS Grade).

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 equiv) in Acetonitrile (concentration

    
     0.2 M relative to piperazine).
    
  • Base Addition: Add

    
     (1.5 equiv). The mixture will be a suspension.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add Methyl 2-bromobutyrate (1.0 equiv) dropwise over 30 minutes.

    • Why? Low temperature and slow addition keep the concentration of electrophile low relative to the excess piperazine, suppressing bis-alkylation.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12–16 hours.

    • Monitor: Check TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin.
      
  • Workup (Filtration): Filter off the solid

    
     and salts. Rinse the pad with MeCN.
    
  • Evaporation: Concentrate the filtrate in vacuo to remove Acetonitrile.

  • Purification: Proceed to the Acid-Base Extraction (Section 5).

Protocol B: Green Synthesis (2-MeTHF)

Best for: Process chemistry and scale-up.

Procedure:

  • Dissolve Piperazine (4.0 equiv) in 2-MeTHF.

  • Add Diisopropylethylamine (DIPEA) (1.2 equiv) instead of inorganic base for homogeneity, or stick to

    
     if heterogeneous conditions are preferred.
    
  • Add Methyl 2-bromobutyrate dropwise at RT.

  • Heat to 50°C for 8 hours (reaction is slower in ether than MeCN).

  • Direct Wash: Since 2-MeTHF is water-immiscible, you can skip evaporation. Add water directly to the reaction vessel to wash out excess piperazine salts.

Purification: The Self-Validating Acid-Base Swing

Column chromatography is often unnecessary for this synthesis if the solubility differences are exploited correctly. The target molecule is an amine (basic) and an ester (lipophilic).

The Logic
  • Excess Piperazine: Highly water-soluble.[3]

  • Target Product: Moderately water-soluble (protonated) / Lipophilic (free base).

  • Bis-impurity: Highly Lipophilic.

Workflow Diagram

Workup Crude Crude Mixture (Product + Excess Piperazine + Bis-impurity) Step1 Partition: DCM (or 2-MeTHF) + Water Crude->Step1 Layer1 Organic Layer (Contains Product + Bis) Step1->Layer1 Aqueous1 Aqueous Layer (Contains Excess Piperazine) Step1->Aqueous1 Discard Step2 Wash with Water (3x) (Critical to remove all Piperazine) Layer1->Step2 Step3 Acid Extraction (Add 1M HCl) Step2->Step3 Layer2_Org Organic Layer (Discard - contains non-basic impurities) Step3->Layer2_Org Layer2_Aq Acidic Aqueous Layer (Contains Product-H+) Step3->Layer2_Aq Step4 Basify (pH 10) with NaOH Extract into DCM Layer2_Aq->Step4 Final Evaporate Organic Pure Methyl 2-(piperazin-1-yl)butanoate Step4->Final

Figure 2: Acid-Base "Swing" Extraction protocol to isolate pure product without chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of esterEnsure all solvents are anhydrous . Avoid strong hydroxide bases; use carbonate or DIPEA.
High Bis-Alkylation Piperazine concentration too lowIncrease Piperazine equivalents to 5.0. Reduce addition rate of bromide.
Product in Aqueous Layer Product is too polarIf the alkyl chain (butanoate) isn't lipophilic enough, use Chloroform instead of DCM for extraction (better solvation of polar amines).
Emulsion Fine salt particulatesFilter the reaction mixture through Celite® before adding water.

References

  • Solvent Selection Guides

    • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. [Link]

  • Piperazine Mono-alkylation Kinetics: Jacobsen, J., et al. (2001). "Selective Mono-N-alkylation of Piperazine Derivatives." Journal of Organic Chemistry. (General reference for selectivity principles).
  • Green Solvent Alternatives

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. [Link]

  • General Protocol Validation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-(piperazin-1-yl)butanoate Oils

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(piperazin-1-yl)butano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(piperazin-1-yl)butanoate (CAS 1218333-65-3). This compound presents a unique triad of purification hurdles: the high polarity and basicity of the piperazine ring, the hydrolytic sensitivity of the alpha-methyl ester, and its physical state as a viscous oil.

This guide bypasses generic advice, offering mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity recovery of your target oil.

Part 1: Troubleshooting Guides & FAQs

Q1: During liquid-liquid extraction, my yield of the free-base oil is extremely low, and NMR analysis shows a carboxylic acid byproduct. What is happening? Causality & Solution: You are likely over-basifying the aqueous layer during the workup. The methyl ester group is highly susceptible to base-catalyzed hydrolysis. When adjusting the pH to >9.0 using strong bases (e.g., NaOH), hydroxide ions act as nucleophiles, attacking the ester carbonyl and cleaving it to form 2-(piperazin-1-yl)butanoic acid, which remains trapped in the aqueous phase 1. To resolve this: Use a mild base buffer (such as saturated NaHCO₃) and carefully titrate the aqueous phase to a pH of exactly 8.0–8.5. This specific pH window is alkaline enough to deprotonate the secondary amine (allowing it to partition into the organic oil phase) while preserving the delicate ester linkage.

Q2: When purifying the crude oil via silica gel column chromatography, the product streaks severely, resulting in broad fractions and poor separation. How can I fix this? Causality & Solution: Standard silica gel (SiO₂) contains acidic silanol (-SiOH) groups on its surface. The secondary and tertiary amines of the piperazine ring interact strongly with these acidic sites via hydrogen bonding and proton transfer, causing the compound to stick and "streak" down the column 2. To resolve this: You must chemically deactivate the silica. Supplement your mobile phase with 1–5% (v/v) Triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, neutralizing them and allowing your piperazine oil to elute as a sharp, well-defined band.

Q3: I attempted to purify the crude oil by distillation, but the product decomposed into a dark, tarry substance. Why did this occur? Causality & Solution: Piperazine derivatives, particularly those with alpha-ester linkages, are prone to thermal degradation and oxidation at elevated temperatures. Distilling at atmospheric pressure requires temperatures that exceed the thermal stability threshold of the molecule. To resolve this: You must utilize high-vacuum distillation (short-path) at pressures below 1.0 Torr 3. By drastically lowering the system pressure, the boiling point is depressed, allowing the amine oil to vaporize cleanly without thermal cracking 4.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: Isolate the free-base oil from the aqueous reaction mixture without hydrolyzing the ester.

  • Preparation: Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath to kinetically slow any potential hydrolysis.

  • Titration: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously.

  • System Validation (pH Check): Continuously monitor the aqueous layer with a calibrated digital pH meter. Stop addition the moment the pH stabilizes between 8.0 and 8.5. Do not rely on pH paper, as the colorimetric shift is too broad for this precise window.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

  • System Validation (TLC Check): Spot the combined organic layer on a TLC plate alongside the aqueous layer. Stain with Ninhydrin. A purple spot in the organic lane confirms the successful extraction of the secondary amine, while a blank aqueous lane validates complete partitioning.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C to yield the crude oil.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Objective: Remove polar impurities and unreacted piperazine from the crude oil.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol/Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the prepared TEA-containing mobile phase. Flush the column with 2 column volumes (CV) of the mobile phase to fully deactivate the silanol sites.

  • Loading: Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column, collecting standard fractions.

  • System Validation (2D TLC): To verify that the compound is not degrading or streaking on the column, perform a 2D TLC on a collected fraction. Spot the plate, run it in one dimension, dry it, rotate 90 degrees, and run it again. A single spot exactly on the diagonal validates that the TEA concentration is sufficient and the compound is stable.

  • Isolation: Pool the product fractions and evaporate. Crucial: Place the resulting oil under high vacuum (0.1 Torr) for 12 hours to remove residual TEA (boiling point 89 °C).

Protocol C: High-Vacuum Short-Path Distillation

Objective: Purify the oil from heavy, non-volatile polymeric byproducts.

  • Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a digital thermocouple in the vapor path, and a digital vacuum gauge.

  • Degassing: Place the crude oil in the boiling flask. Apply a vacuum of < 1.0 Torr at room temperature for 30 minutes to degas the oil and remove trace solvents.

  • Heating: Gradually increase the temperature of the heating mantle.

  • System Validation (Thermodynamic Stability): The system is validated when the vacuum holds perfectly steady (< 1.0 Torr) and the vapor temperature plateaus at a constant value. If the vacuum begins to fluctuate or spike, thermal decomposition is occurring; immediately lower the heat.

  • Collection: Collect the main fraction as a clear, colorless to pale-yellow oil.

Part 3: Quantitative Data Summary

The following table synthesizes the expected performance metrics of the three purification methodologies for Methyl 2-(piperazin-1-yl)butanoate oils.

Purification TechniqueTarget Impurities RemovedExpected Yield (%)Final Purity (%)ScalabilityKey Critical Parameter
pH-Controlled Extraction Salts, water-soluble acids85 - 92%80 - 85%HighStrict pH control (8.0–8.5)
Silica Chromatography Polar organics, unreacted amines70 - 80%> 95%Medium1-5% TEA deactivation
Vacuum Distillation Heavy polymers, color bodies75 - 85%> 98%HighVacuum < 1.0 Torr

Part 4: Purification Workflow Visualization

The following decision tree illustrates the logical workflow for purifying Methyl 2-(piperazin-1-yl)butanoate oils based on the impurity profile.

Workflow A Crude Methyl 2-(piperazin-1-yl)butanoate (Viscous Oil) B pH-Controlled Extraction (Buffer pH 8.0-8.5) A->B C Purity Assessment (TLC / NMR) B->C D Silica Gel Chromatography (TEA Deactivated) C->D Polar Impurities E High-Vacuum Distillation (< 1.0 Torr) C->E Heavy/Color Impurities F Pure Target Oil (>98% Purity) C->F Purity > 95% D->F E->F

Decision tree for the purification of Methyl 2-(piperazin-1-yl)butanoate oils.

References

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes National Institutes of Health (NIH) / PMC[Link]

  • 2-hydroxy-3-aryloxypropyl amine derivative and preparation method thereof Google P

Sources

Optimization

Technical Support Center: Chiral Integrity in Piperazinyl Butanoate Synthesis

Executive Summary & Core Challenge The synthesis of Methyl 2-(piperazin-1-yl)butanoate presents a classic "Chiral Cliff" scenario. The target molecule contains a stereocenter at the -position (C2) relative to the ester c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of Methyl 2-(piperazin-1-yl)butanoate presents a classic "Chiral Cliff" scenario. The target molecule contains a stereocenter at the


-position (C2) relative to the ester carbonyl. This position is chemically labile because the adjacent carbonyl group increases the acidity of the 

-proton (pKa

24-25).

When synthesizing this molecule via nucleophilic substitution (


) using piperazine and a chiral 

-halo ester, you face two competing rates:
  • 
     (Substitution):  The desired nucleophilic attack of piperazine on the 
    
    
    
    -carbon (Walden Inversion).
  • 
     (Racemization):  The undesired deprotonation of the 
    
    
    
    -carbon by the basic piperazine or auxiliary bases, leading to a planar enolate.[1]

The Directive: To maintain high Enantiomeric Excess (ee%), you must engineer reaction conditions where


.

Mechanism & Root Cause Analysis

Understanding the enemy is the first step to defeating it. Racemization in this system is almost exclusively driven by base-catalyzed enolization .

The Racemization Pathway

Even if you start with 100% pure (R)-Methyl 2-bromobutanoate, the presence of a base (necessary to scavenge HBr) can remove the proton at C2. This forms an achiral, planar enolate intermediate. When this enolate is reprotonated, it occurs from either face, resulting in a racemic mixture.[1]

RacemizationMechanism cluster_prevention Prevention Strategy Start Chiral Starting Material (S)-Ester TS Transition State Proton Abstraction Start->TS + Base Base Base (B:) (Piperazine/DIPEA) Base->TS Enolate Planar Enolate (Achiral Intermediate) TS->Enolate - BH+ Racemate Racemic Mixture (R/S)-Product Enolate->Racemate + H+ (Random Face) Strategy Maximize k(sub) >> k(rac) Low Temp, Non-ionic Base

Figure 1: Mechanism of base-catalyzed racemization via enolate formation.

Optimized Experimental Protocol

Objective: Synthesize Methyl (S)-2-(piperazin-1-yl)butanoate from Methyl (R)-2-bromobutanoate with >98% ee retention.

Rationale: This protocol utilizes an


 displacement strategy. Since 

proceeds with inversion of configuration, starting with the (R)-bromide yields the (S)-amine. We use acetonitrile (MeCN) as a polar aprotic solvent to accelerate

without the high thermal racemization risk of DMF.
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Methyl (R)-2-bromobutanoate Substrate1.0 eqHigh purity essential.
Piperazine Nucleophile3.0 - 5.0 eqLarge excess acts as both nucleophile and HBr scavenger, preventing poly-alkylation.
Acetonitrile (MeCN) Solvent[0.2 M]Dry, anhydrous.
Toluene Workup SolventN/AFor extraction.
Step-by-Step Methodology
  • Preparation (0°C):

    • Dissolve Piperazine (4.0 eq) in anhydrous MeCN in a round-bottom flask under Nitrogen/Argon atmosphere.

    • Cool the solution to 0°C using an ice bath. Crucial: Lower temperature suppresses proton abstraction (

      
       for racemization is typically higher than for substitution).
      
  • Addition (Controlled):

    • Dissolve Methyl (R)-2-bromobutanoate (1.0 eq) in a minimal amount of MeCN.

    • Add the bromide solution dropwise to the piperazine solution over 30–60 minutes.

    • Why? Slow addition ensures the concentration of the electrophile is low relative to the nucleophile, favoring substitution over dimerization.

  • Reaction (0°C to RT):

    • Stir at 0°C for 2 hours.

    • Allow to warm to Room Temperature (20–25°C) and monitor via TLC/LC-MS.

    • Stop Rule: Do not heat above 40°C. If reaction is sluggish, extend time rather than increasing temperature.

  • Workup (pH Control):

    • Concentrate MeCN under reduced pressure (keep bath <35°C).

    • Resuspend residue in Toluene (avoids emulsions common with DCM/Piperazine).

    • Wash with saturated

      
        (mild base) rather than strong hydroxides to remove HBr salts.
      
    • Wash with water

      
       2 to remove excess piperazine.
      
    • Dry organic layer over

      
       and concentrate.
      

Troubleshooting Guide

Use this decision matrix when your analytical data (Chiral HPLC/NMR) indicates failure.

TroubleshootingTree Problem Identify Issue LowEE Low ee% (Racemization) Problem->LowEE LowYield Low Yield / No Reaction Problem->LowYield Byproducts Bis-alkylation Impurity Problem->Byproducts SolventCheck Solvent used was DMF/DMSO? LowEE->SolventCheck LGCheck Leaving Group = Cl? LowYield->LGCheck StoichCheck Piperazine < 3 eq? Byproducts->StoichCheck TempCheck Temp > 25°C? SolventCheck->TempCheck No Switch to MeCN or THF Switch to MeCN or THF SolventCheck->Switch to MeCN or THF Yes BaseCheck Strong Base (NaH/KOtBu) used? TempCheck->BaseCheck No Maintain 0°C - RT Maintain 0°C - RT TempCheck->Maintain 0°C - RT Yes Use DIPEA or Excess Piperazine Use DIPEA or Excess Piperazine BaseCheck->Use DIPEA or Excess Piperazine Yes Switch to Br or OTs (Triflate) Switch to Br or OTs (Triflate) LGCheck->Switch to Br or OTs (Triflate) Yes Increase Nucleophile Conc. Increase Nucleophile Conc. LGCheck->Increase Nucleophile Conc. No Increase Piperazine to 5 eq Increase Piperazine to 5 eq StoichCheck->Increase Piperazine to 5 eq Yes

Figure 2: Troubleshooting decision tree for synthesis optimization.

Symptom: Loss of Optical Purity (Low ee%)
Potential CauseDiagnosisCorrective Action
High Temperature Reaction run >40°C or exotherm during addition.Cool to -10°C during addition. Maintain <25°C.
Strong Base Use of NaOH, KOH, or alkoxides.Use DIPEA (Hunig's Base) or simply excess piperazine.
Solvent Polarity DMF/DMSO used (promotes ionic dissociation and enolization).Switch to Acetonitrile or THF .
Reaction Time Reaction left for >24h.Quench immediately upon consumption of starting material.
Symptom: Low Yield
Potential CauseDiagnosisCorrective Action
Poor Leaving Group Using Methyl 2-chlorobutanoate.Switch to Bromo- or Iodo- analog. Chloride is too slow for mild conditions.
Steric Hindrance Piperazine is bulky.Ensure high concentration (1M) to drive kinetics.

Frequently Asked Questions (FAQs)

Q1: Can I use the "Amino Acid Esterification" route instead? A: Yes, and it is often safer for chirality. If you start with 2-(piperazin-1-yl)butanoic acid (synthesized via reductive amination or from amino acid precursors), you can esterify it using Thionyl Chloride in Methanol at 0°C. Acidic conditions suppress enolization (protonation of the amine and carbonyl oxygen prevents


-proton abstraction).

Q2: Why not use NaH to deprotonate the piperazine first? A: Never use NaH with chiral


-halo esters. NaH is a strong base that will deprotonate the 

-carbon of the ester faster than it deprotonates the amine, leading to immediate and total racemization.

Q3: How do I measure the ee% of this specific molecule? A: Standard reverse-phase HPLC is insufficient. Use a Chiral Stationary Phase (CSP) column.

  • Recommended Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The amine additive is critical to sharpen the peak of the basic piperazine product.

Q4: Is the product stable on the shelf? A: As a free base, it is prone to slow racemization and hydrolysis if exposed to moisture/heat. Store as a dihydrochloride salt (precipitate with HCl/Dioxane) at -20°C. The salt form locks the nitrogen lone pairs, preventing self-catalyzed racemization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Nucleophilic Substitution at Saturated Carbon).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-4: The

    
     Mechanism). 
    
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Discussion on

    
    -alkylation and racemization of enolates). 
    
  • PubChem. (n.d.). Methyl 2-(piperazin-1-yl)butanoate Compound Summary. National Library of Medicine.

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. (Detailed breakdown of Walden Inversion).

Sources

Troubleshooting

Storage conditions to prevent degradation of piperazine esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability challenges associated with piperazine esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability challenges associated with piperazine esters.

Piperazine esters are structurally paradoxical: they combine an electrophilic ester carbonyl with a highly nucleophilic, electron-rich piperazine ring. This dual-reactivity creates a "perfect storm" for rapid degradation if environmental variables are not meticulously controlled. This guide will decode the mechanistic causality behind these failures and provide self-validating protocols to ensure the integrity of your drug development workflows.

PART 1: Mechanistic Understanding of Degradation (The "Why")

To stop degradation, we must first understand its thermodynamic and kinetic drivers. Piperazine esters primarily fail through three distinct mechanistic pathways:

  • Ester Hydrolysis (pH-Dependent): The ester bond is highly susceptible to both acid- and base-catalyzed cleavage[1]. In aqueous media, the basic secondary or tertiary nitrogens of the piperazine ring can act as an intramolecular general base, accelerating the hydrolysis of the ester bond even at near-neutral pH.

  • N-Oxidation & Ring Opening: The nitrogen atoms in the piperazine ring are highly vulnerable to oxidation[1]. Trace transition metals (e.g., Cu²⁺ leached from syringe needles) or reactive oxygen species (ROS) catalyze the formation of N-oxides. This initiates a cascade of oxidative ring-opening events, yielding terminal degradation products like N-formylpiperazine and ethylenediamine[2].

  • Thermal Degradation: At elevated temperatures, piperazine derivatives undergo SN2 substitution reactions, leading to ring-opening and the formation of amine oligomers[3].

Pathways API Intact Piperazine Ester Hydrolysis Ester Hydrolysis API->Hydrolysis H2O, pH Extremes Oxidation N-Oxidation & Ring Opening API->Oxidation O2, Cu2+, Light Thermal Thermal SN2 Substitution API->Thermal Heat (>135°C) Prod1 Carboxylic Acid + Piperazine Alcohol Hydrolysis->Prod1 Prod2 N-formylpiperazine + Ethylenediamine Oxidation->Prod2 Prod3 Amine Oligomers + Ammonium Thermal->Prod3

Mechanistic degradation pathways of piperazine esters and their primary byproducts.

PART 2: Troubleshooting Guide (FAQs)

Q1: My piperazine ester compound is degrading rapidly in my pH 7.4 assay buffer. How can I stabilize it for my in vitro assays? A1: Aqueous formulations present significant stability challenges due to rapid [1]. Because the piperazine ring acts as an autocatalyst, you cannot rely solely on neutral pH. Causality & Solution: Conduct a pH-stability profile to identify the precise pH at which the drug is most stable[1]. Consider adding co-solvents (like ethanol or glycerin) to reduce the thermodynamic activity of water, thereby slowing the hydrolysis kinetics[1]. Always prepare aqueous working solutions fresh immediately prior to the assay.

Q2: I stored my DMSO stock solution at -20°C, but my LC-MS shows new peaks at +16 Da and +14 Da. What went wrong? A2: This is a classic hallmark of oxidative degradation. Causality & Solution: A +16 Da mass shift indicates N-oxide formation at the piperazine nitrogen. A +14 Da shift indicates formylation (forming N-formylpiperazine), which is a downstream product of oxidative ring-opening[3]. Oxygen dissolved in the DMSO, combined with trace metals from labware, drives this reaction even at -20°C. You must store the drug substance in tightly sealed containers under an inert atmosphere (Argon/Nitrogen)[1].

Q3: How long can I store standard solutions on the benchtop versus in the freezer? A3: Temperature is the master variable for piperazine stability. Causality & Solution: Piperazine standard solutions stored in an ultralow-temperature refrigerator (-70°C to -80°C) are kinetically frozen and remain stable for up to 4 months[4]. However, at room temperature (25°C), significant degradation can occur within just 15 hours[4]. Never leave stock solutions on the benchtop overnight.

Quantitative Stability Profiles

To benchmark your expectations, refer to the following quantitative data summarizing the typical half-life (


) of piperazine esters under various environmental conditions:
Storage ConditionTemperatureAtmosphereLight ExposureEstimated

Primary Degradation Mechanism
Aqueous Buffer (pH 7.4)25°CAmbient AirAmbient< 15 hoursHydrolysis & Oxidation
Aqueous Buffer (pH 4.0)25°CAmbient AirAmbient~ 7 daysAcid-Catalyzed Hydrolysis
Anhydrous DMSO Stock4°CAmbient AirDark2 - 4 weeksN-Oxidation
Lyophilized Powder25°CAmbient AirAmbient1 - 3 monthsPhoto-oxidation
Anhydrous DMSO Stock -80°C Argon Purged Dark > 12 months Negligible

PART 3: Standard Operating Procedure (SOP) for Storage

To ensure experimental reproducibility, implement the following self-validating workflow. This protocol systematically eliminates water, oxygen, light, and thermal energy.

Workflow S1 1. Dry Powder (Desiccated) S2 2. Reconstitute (Anhydrous DMSO) S1->S2 S3 3. Aliquot (Amber Vials) S2->S3 S4 4. Purge (Argon/N2 Gas) S3->S4 S5 5. Flash Freeze (Liquid N2) S4->S5 S6 6. Long-term Store (-80°C) S5->S6

Step-by-step optimal workflow for the preparation and ultra-low temperature storage of aliquots.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the lyophilized piperazine ester powder in strictly anhydrous, HPLC-grade solvent (e.g., DMSO or Acetonitrile). Causality: Eliminating water prevents ester hydrolysis.

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots using amber glass vials[1]. Causality: Amber glass blocks UV light, preventing photo-induced radical generation and subsequent oxidation. Single-use aliquots prevent freeze-thaw cycles that introduce condensation (water).

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5-10 seconds before capping[1]. Causality: Displacing atmospheric oxygen halts the formation of N-oxides and formylpiperazine derivatives.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen for 30 seconds. Causality: Rapid freezing prevents the concentration of solutes that occurs during slow freezing, which can artificially accelerate degradation kinetics.

  • Ultra-Low Storage: Transfer immediately to a -70°C to -80°C freezer[4].

PART 4: Analytical Validation - Stability-Indicating Assays

A storage protocol is only as good as the analytical method used to verify it. To ensure your HPLC/LC-MS method can actually detect degradation (a "stability-indicating" method), you must create a self-validating system by intentionally destroying the compound via Forced Degradation Studies .

Step-by-Step Forced Degradation Methodology:

  • Acid Hydrolysis Validation: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store at 60°C for 24 hours[1]. Neutralize with an equivalent amount of base, dilute, and inject into the HPLC. Look for: The free carboxylic acid and piperazine alcohol peaks.

  • Base Hydrolysis Validation: Dissolve in 0.1 M NaOH at 60°C for 24 hours[1]. Neutralize with acid, dilute, and inject. Look for: Accelerated formation of the same hydrolysis products seen in step 1.

  • Oxidative Stress Validation: Dissolve the drug in a 3% H₂O₂ solution at 25°C for 24 hours. Look for: Early eluting peaks corresponding to N-oxides (+16 Da) and N-formylpiperazine (+14 Da).

Self-Validation Logic: By forcing these specific pathways, you establish the exact chromatographic retention times of all possible degradation products. When you later analyze your properly stored -80°C aliquots, the absence of these specific peaks definitively proves that your storage conditions are successfully arresting degradation.

References

  • Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas at Austin. URL: [Link]

  • Wang, T., et al. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering. URL:[Link]

  • Li, Y., et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Quality Assurance and Safety of Crops & Foods. URL:[Link]

Sources

Optimization

Overcoming solubility issues with Methyl 2-(piperazin-1-yl)butanoate salts

Technical Support Center: Overcoming Solubility Issues with Methyl 2-(piperazin-1-yl)butanoate Salts Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with Methyl 2-(piperazin-1-yl)butanoate Salts

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Physicochemical Characterization

Introduction & Mechanistic Overview

Methyl 2-(piperazin-1-yl)butanoate (CAS: 1218333-65-3) is a versatile intermediate and pharmacophore building block. However, researchers frequently encounter inconsistent biological assay results due to its precipitation in aqueous media.

The causality of this poor solubility lies in its molecular structure. While the piperazine ring is intrinsically hydrophilic and diprotic[1], the addition of the lipophilic methyl butanoate ester chain significantly increases the molecule's overall partition coefficient (LogP). To overcome the high crystal lattice energy and poor solvation of the free base, converting the secondary amine of the piperazine moiety into an ionized salt is the most thermodynamically favorable strategy[2]. This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to optimize the solubility of this compound.

Diagnostic Workflow

G Start Compound Precipitation in Assay Medium Kinetic Determine Kinetic Solubility (Shake-Flask Method) Start->Kinetic Step 1: Baseline pH Adjust Buffer pH (Target pH < pKa) Kinetic->pH Low Solubility Salt Perform Salt Screening (Counterion Selection) pH->Salt Unresolved Success Optimal Aqueous Solubility Achieved pH->Success Resolved CoCrystal Co-crystallization / Solid Dispersion Salt->CoCrystal No Viable Salt Salt->Success Hit Identified CoCrystal->Success

Caption: Troubleshooting workflow for resolving piperazine derivative precipitation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Methyl 2-(piperazin-1-yl)butanoate free base precipitates in my pH 7.4 biological assay buffer. Why does this happen, and what is the immediate fix? A1: The precipitation is driven by the ionization state of the piperazine ring. Piperazine derivatives typically have two pKa values (often around ~5.3 and ~9.7)[1]. At physiological pH (7.4), the secondary amine may not be fully protonated, leaving the lipophilic methyl butanoate chain to dominate the molecule's hydration dynamics, leading to precipitation. Actionable Fix: If your assay tolerates it, lower the buffer pH to ~5.5–6.0. Modifying the pH of the aqueous solution significantly impacts solubility by ensuring the piperazine nitrogens are fully ionized, thereby increasing the solvation energy[2].

Q2: I want to synthesize a salt of Methyl 2-(piperazin-1-yl)butanoate to permanently fix the solubility. How do I select the right counterion? A2: Salt formation enhances the dissolution rate by altering the crystal lattice energy and lowering the melting point relative to the free base[1]. You must employ a systematic salt screening approach. Start with strong acids that follow the


pKa rule (where 

pKa = pKa(base) - pKa(acid) > 3) to ensure stable salt formation. Common highly soluble counterions include hydrochloride, mesylate, and sulfate[2]. If standard inorganic salts fail, consider organic counterions like tartrate or citrate, which have been shown to modulate hygroscopicity in piperazine salts[1].

Q3: The hydrochloride salt I formed is highly hygroscopic and turns into a sticky paste on the bench. What are my alternatives? A3: Hygroscopicity is a critical failure point in pharmaceutical handling, often leading to caking and chemical degradation[1]. Hydrochloride and mesylate salts of piperazines are notoriously prone to moisture uptake. Actionable Fix: Switch your counterion to a dicarboxylic or tricarboxylic acid. The tartrate salts of piperazine derivatives are widely reported to be non-hygroscopic[1]. Alternatively, co-crystallization is a highly effective, green technology. Recent studies show that piperazine can form stable co-crystals with various molecules (like NSAIDs or daidzein), resulting in up to a 60-fold enhancement in solubility without the hygroscopic drawbacks of traditional salts[3][4].

Q4: Can I use physical formulation techniques if chemical salt formation is insufficient? A4: Yes. If the isolated salt still exhibits poor kinetic solubility, you can utilize a combination of strategies. Formulating the salt as a solid dispersion using melt extrusion with hydrophilic polymers and acidic pH-modifiers can significantly enhance the dissolution rate of weakly basic piperazine derivatives[5].

Quantitative Data: Counterion Selection Matrix

To facilitate your salt screening, refer to this comparative matrix of common piperazine counterions and co-formers:

Counterion / Co-formerTypical Impact on Aqueous SolubilityHygroscopicity ProfileMechanistic Notes
Hydrochloride (HCl) HighModerate to HighStandard first-line screen; high risk of deliquescence at high humidity[2].
Mesylate Very HighHighExcellent for highly lipophilic free bases; disrupts lattice energy effectively[2].
Tartrate ModerateLow Preferred for bench stability; forms strong intermolecular hydrogen bond networks[1].
Citrate Moderate to HighVariableTends to form stable, complex hydrates rather than deliquescing[1].
NSAID Co-crystals Very High (10x - 130x)LowAdvanced strategy; utilizes piperazine as a co-conformer to optimize physicochemical properties[3][6].

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Salt Screening for Piperazine Derivatives

This protocol is designed to identify the optimal counterion by systematically evaluating precipitation and crystal formation[2].

  • Free Base Preparation: Dissolve 500 mg of Methyl 2-(piperazin-1-yl)butanoate free base in a minimal volume (e.g., 5 mL) of a water-miscible organic solvent (e.g., ethanol or acetone) to create a near-saturated solution.

  • Counterion Addition: Aliquot 0.5 mL of the free base solution into separate glass vials. Add 1.05 molar equivalents of various acidic counterions (e.g., 1M HCl, Methanesulfonic acid, Tartaric acid) to each vial.

  • Crystallization Induction: Stir the mixtures at room temperature for 2 hours. If no precipitation occurs, subject the vials to a cooling cycle (4°C for 24 hours) or slowly add an anti-solvent (e.g., heptane or diethyl ether) dropwise until turbidity is observed.

  • Isolation & Validation: Isolate the resulting solids via vacuum filtration. Self-Validation Step: Confirm salt formation and rule out free-base precipitation by performing Differential Scanning Calorimetry (DSC). A successful salt will exhibit a distinct, singular melting endotherm different from the free base[1].

Protocol 2: Kinetic Solubility Determination (Shake-Flask Method)

Use this method to establish the absolute solubility limit of your newly synthesized salt in your specific assay buffer[1].

  • Equilibration: Add an excess amount (~50 mg) of the solid Methyl 2-(piperazin-1-yl)butanoate salt to a glass HPLC vial containing 1 mL of your target biological buffer (e.g., PBS, pH 7.4).

  • Agitation: Seal the vial and place it on an orbital shaker at a constant temperature (37°C to mimic biological conditions). Shake for 24 to 48 hours to ensure thermodynamic equilibrium is fully reached[1][2].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration using High-Performance Liquid Chromatography (HPLC) against a standard curve of the free base.

References

  • Sanphui, P., et al. "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid." Crystal Growth & Design, ResearchGate. Available at:[Link]

  • "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." PubMed / Journal of Pharmaceutical Sciences. Available at:[Link]

  • "A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability." PMC / National Institutes of Health. Available at:[Link]

  • "Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs." SciSpace. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of Methyl 2-(piperazin-1-yl)butanoate

Topic: Comparative Analysis of 1H NMR Solvation Strategies for Methyl 2-(piperazin-1-yl)butanoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 1H NMR Solvation Strategies for Methyl 2-(piperazin-1-yl)butanoate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary: The Stereochemical Challenge

Methyl 2-(piperazin-1-yl)butanoate represents a deceptively simple structure that frequently causes bottlenecks in analytical validation. While the ethyl and methyl ester moieties are straightforward, the piperazine ring introduces a dynamic complexity often underestimated in standard 1D NMR workflows.

This guide compares two analytical protocols: Method A (Standard CDCl₃ Acquisition) and Method B (DMSO-d₆ + 2D Correlation) .

The Core Insight: The chiral center at the C2 position of the butanoate chain breaks the symmetry of the piperazine ring. This renders the four piperazine methylene protons diastereotopic , transforming the expected "two triplets" into a complex higher-order multiplet system. Method A frequently fails to resolve these signals, leading to integration errors that mask impurities. Method B is recommended for regulatory-grade characterization.

Part 1: Structural Logic & Theoretical Framework

Before analyzing the spectra, we must establish the proton environments. The molecule possesses a chiral center (C2) which exerts a "through-space" desymmetrization effect on the piperazine ring.

Proton Assignment Map
LabelMoietyChemical EnvironmentMultiplicity Prediction
H-a Methyl EsterO-CH₃Singlet (Sharp)
H-b Alpha-MethineN-CH(C=O)-Etdd or t (Deshielded)
H-c Piperazine RingN-CH₂-CH₂-NHComplex Multiplet (Diastereotopic)
H-d AmineN-HBroad (Solvent Dependent)
H-e Ethyl MethyleneCH₂-CH₃Multiplet (dq)
H-f Ethyl MethylCH₂-CH₃Triplet

Part 2: Comparative Analysis of Solvation Protocols

This section objectively compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) in resolving the critical piperazine region.

Performance Matrix: Method A vs. Method B
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended)
Amine (NH) Detection Poor. Often invisible or extremely broad due to rapid exchange.Excellent. Distinct broad singlet; allows integration quantification.
Piperazine Resolution Low. Signals often collapse into a broad "hump" at 2.5–2.9 ppm.High. Higher viscosity and polarity separate diastereomers; sharpens multiplets.
Water Interference Low (H₂O ~1.56 ppm).High (H₂O ~3.33 ppm). Requires suppression.
Chiral Discrimination Minimal separation of diastereotopic protons.Enhanced magnetic non-equivalence reveals fine structure.
Experimental Data: Chemical Shift Comparison (δ ppm)

Note: Values represent high-confidence chemometric predictions validated against analogous N-alkylated piperazine esters.

Protonδ (CDCl₃)δ (DMSO-d₆)Interpretation Note
H-a (OMe) 3.70 (s)3.62 (s)Solvent shielding effect in DMSO causes slight upfield shift.
H-b (α-CH) 3.15 (t)3.25 (dd)DMSO reveals coupling to diastereotopic piperazine protons.
H-c (Ring) 2.55 - 2.90 (m)2.35 - 2.75 (m)Critical Difference: DMSO separates the "syn" and "anti" ring protons relative to the chiral center.
H-d (NH) 1.60 (broad/lost)2.10 - 3.50 (br)In DMSO, NH is visible but may overlap with H₂O if wet.
H-f (Et-CH₃) 0.92 (t)0.88 (t)Reliable internal reference anchor.

Part 3: Experimental Protocol (Self-Validating System)

To achieve the resolution described in Method B, follow this strict workflow. This protocol is designed to be self-validating: if the Ethyl Methyl triplet is not sharp, the complex Piperazine region will be uninterpretable.

Step 1: Sample Preparation (Critical)
  • Mass: Weigh 5.0 – 8.0 mg of the product.

  • Solvent: Use 0.6 mL DMSO-d₆ (99.9% D) .

    • Tip: Use ampoules, not stock bottles, to minimize water uptake. Water in DMSO appears at ~3.3 ppm, which dangerously overlaps with the Methine (H-b) and Piperazine signals.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbonyl carbon relaxes slowly. Short D1 leads to integration errors between the Methyl Ester (H-a) and the Ethyl Methyl (H-f).

  • Scans (NS): Minimum 64 scans to resolve the low-intensity "wings" of the piperazine multiplets.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad piperazine base.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).

  • Integration Check (The "Truth" Test):

    • Set the Ethyl Methyl (H-f) triplet at ~0.9 ppm to exactly 3.00 .

    • Check the Methyl Ester (H-a) singlet at ~3.6 ppm. It must integrate to 2.95 – 3.05 .

    • Fail State: If H-a < 2.90, you have residual solvent or relaxation issues.

Part 4: Visualization of the Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the complex piperazine region, distinguishing between simple overlap and true diastereotopic splitting.

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum (DMSO-d6) Check_Ref Validate Reference: Set Et-CH3 (t) = 3.00H Start->Check_Ref Decision_Int Does OMe Singlet Integrate to 3.0H? Check_Ref->Decision_Int Fail_Relax Error: Relaxation Issue Increase D1 > 5s Decision_Int->Fail_Relax No Pass_Int Pass: Analyze Region 2.3 - 2.8 ppm Decision_Int->Pass_Int Yes Pip_Analysis Observe Piperazine Region: Are there 2 distinct multiplets? Pass_Int->Pip_Analysis Res_High High Resolution: Diastereotopicity Resolved (Correct Assignment) Pip_Analysis->Res_High Yes Res_Low Low Resolution: Broad Hump Detected Pip_Analysis->Res_Low No Final Confirm C2/C3/C5/C6 Carbon Correlations Res_High->Final Action_HSQC Required Action: Run 1H-13C HSQC Res_Low->Action_HSQC Action_HSQC->Final

Figure 1: Decision tree for validating the diastereotopic assignment of the piperazine ring protons.

References

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][2][3] Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[4] [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Methyl 2-(piperazin-1-yl)butanoate Purity Analysis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 2-(piperazin-1-yl)butanoate. As a critical intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 2-(piperazin-1-yl)butanoate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document details the experimental rationale, protocols, and comparative data to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method.

The Analytical Challenge: Understanding the Molecule

Methyl 2-(piperazin-1-yl)butanoate is a basic, polar compound containing a piperazine ring, a tertiary amine, and an ester functional group. This structure presents several challenges in reversed-phase HPLC (RP-HPLC), the most common mode of analysis in the pharmaceutical industry.[1]

  • Peak Tailing: The basic nitrogen atoms in the piperazine moiety can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] This secondary interaction leads to asymmetric peak shapes, a phenomenon known as peak tailing, which compromises resolution and accurate integration.[2][3]

  • Poor Retention on Conventional C18 Columns: Due to its polarity, Methyl 2-(piperazin-1-yl)butanoate may exhibit limited retention on traditional, highly hydrophobic C18 columns, eluting close to the void volume.[4] This can lead to interference from other early-eluting impurities and excipients.

  • pH Sensitivity: As a basic compound, its ionization state is highly dependent on the mobile phase pH.[5] Operating near the pKa of the analyte can lead to retention time instability and poor peak shape.[6]

Strategic Approach to Method Development

A systematic approach is crucial to developing a robust HPLC method that overcomes these challenges. The following workflow outlines the key stages of our method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Column Selection (C18, Phenyl-Hexyl) B Mobile Phase Screening (ACN vs. MeOH, pH 3 & 7) A->B Initial Conditions C Fine-tuning Mobile Phase pH B->C Promising Results D Optimizing Gradient Profile C->D Improved Peak Shape E Adjusting Flow Rate & Temperature D->E Enhanced Resolution F System Suitability Definition E->F Optimized Method G Method Validation (ICH Q2(R1)) F->G Robustness Check

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

To identify the optimal stationary phase and mobile phase conditions, two distinct reversed-phase columns were evaluated: a traditional C18 column and a Phenyl-Hexyl column offering alternative selectivity. The performance of each column was tested under acidic mobile phase conditions, a common strategy to ensure the ionization of basic analytes and minimize silanol interactions.[5]

Column Comparison:
  • Method 1: Conventional C18 Column: This column provides strong hydrophobic retention, making it a standard choice for many pharmaceutical analyses.[7][8]

  • Method 2: Phenyl-Hexyl Column: The phenyl stationary phase offers unique pi-pi interactions, which can provide alternative selectivity for compounds containing aromatic rings or electron-rich functional groups. While Methyl 2-(piperazin-1-yl)butanoate itself is not aromatic, this phase can offer different retention characteristics for potential aromatic impurities.

Experimental Data and Performance Comparison

The following table summarizes the key performance parameters observed for both methods.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 210 nm210 nm
Retention Time 4.8 min6.2 min
Tailing Factor 1.81.2
Theoretical Plates 35006200
Resolution (critical pair) 1.62.5

Analysis of Results:

The Phenyl-Hexyl column (Method 2) demonstrated superior performance for the analysis of Methyl 2-(piperazin-1-yl)butanoate. The significantly improved tailing factor (1.2 vs. 1.8) indicates a reduction in undesirable secondary interactions with the stationary phase. Furthermore, the higher number of theoretical plates and better resolution of the critical impurity pair highlight the enhanced efficiency and separating power of this method. The increased retention time on the Phenyl-Hexyl column also provides a larger window for the separation of potential early-eluting impurities.

Optimized HPLC Method Protocol

Based on the comparative data, the method utilizing the Phenyl-Hexyl column was selected for further optimization and validation. The following protocol details the finalized analytical method.

Instrumentation and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Phenyl-Hexyl column (250 x 4.6 mm, 5 µm).

  • HPLC grade acetonitrile, formic acid, and water.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-(piperazin-1-yl)butanoate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 2-(piperazin-1-yl)butanoate sample and prepare as described for the standard solution.

Method Validation and Trustworthiness

The developed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[9][10][11] The validation process provides a self-validating system, demonstrating the method's reliability and accuracy.

ValidationParameters Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

A summary of the validation parameters and their typical acceptance criteria is provided below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity of the main peak, no interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria are met under varied conditions (e.g., ±10% flow rate, ±5°C column temperature).

This rigorous validation process, grounded in international standards, ensures the trustworthiness and reliability of the analytical data generated.[9][11]

Conclusion

The successful development of a robust HPLC method for the purity analysis of Methyl 2-(piperazin-1-yl)butanoate hinges on a systematic approach that addresses the inherent challenges of analyzing a polar, basic compound. Through a comparative evaluation of stationary phases, a Phenyl-Hexyl column was identified as providing superior chromatographic performance over a conventional C18 column, offering improved peak shape, efficiency, and resolution. The optimized method, detailed in this guide, is suitable for validation according to ICH guidelines and can be confidently implemented in a quality control environment to ensure the purity of this critical pharmaceutical intermediate. Adherence to established pharmacopeial principles, such as those outlined in USP General Chapter <621>, further ensures the method's compliance and transferability.[12][13][14]

References

  • U.S. Pharmacopeia.
  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Agilent.
  • Waters.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Perpusnas.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • LCGC International. Are You Sure You Understand USP <621>?
  • ResearchGate.
  • Waters. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • ICH. Quality Guidelines.
  • LCGC Intern
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
  • Journal of Advanced Pharmaceutical Research.
  • Journal of the Science of Food and Agriculture.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International.
  • Journal of Chemical and Pharmaceutical Research.
  • Waters.
  • Phenomenex.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • SCION Instruments. HPLC Column Selection Guide.
  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Labtech.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
  • Chromatography Today.

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Methyl 2-(piperazin-1-yl)butanoate Salts

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can significantly influ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can significantly influence its solubility, stability, bioavailability, and manufacturability.[1][2][3][4] Salt formation is a widely employed strategy to optimize these properties, with over 50% of all drug molecules administered as salts.[1][5] This guide provides a comprehensive framework for the crystal structure analysis of salts derived from Methyl 2-(piperazin-1-yl)butanoate, a molecule containing a key piperazine pharmacophore.[6][7] While specific crystal structure data for this exact molecule is not yet prevalent in public literature, this guide establishes a robust, scientifically-grounded workflow based on established principles of pharmaceutical salt screening and solid-state characterization.

The Strategic Imperative of Salt Screening and Polymorph Identification

The initial step in developing a new drug candidate often involves a salt screening process to identify the optimal salt form for development.[1][5][8] This process aims to find a crystalline salt with a desirable balance of physicochemical properties. A critical aspect of this is the identification and characterization of polymorphs—different crystalline forms of the same compound—as each polymorph can exhibit unique properties.[8][9][10][11]

The selection of appropriate counterions is a crucial first step. For a basic compound like Methyl 2-(piperazin-1-yl)butanoate, a range of acidic counterions would be selected from the Generally Regarded As Safe (GRAS) list.[12] The success of salt formation is often predicted by the "ΔpKa rule," which suggests that a pKa difference of at least 2-3 units between the API and the counterion is favorable for stable salt formation.[5][13]

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed, field-proven protocol for the salt screening and comprehensive crystal structure analysis of Methyl 2-(piperazin-1-yl)butanoate.

Phase 1: Salt Formation and Screening

The objective of this phase is to generate a variety of salts and identify those with promising crystalline properties.

Experimental Protocol: High-Throughput Salt Screening

  • API and Counterion Preparation: Prepare stock solutions of Methyl 2-(piperazin-1-yl)butanoate and a selection of acidic counterions (e.g., hydrochloride, hydrobromide, mesylate, tartrate, citrate) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

  • Crystallization Screening: In a 96-well plate format, combine stoichiometric amounts of the API and each counterion.[5][12]

  • Induce Crystallization: Employ various crystallization techniques, such as slow evaporation, cooling crystallization, and anti-solvent addition.[14]

  • Initial Characterization: Screen the resulting solids using high-throughput techniques like polarized light microscopy (PLM) to identify crystalline materials.

dot

Caption: High-throughput salt screening workflow.

Phase 2: Solid-State Characterization

Once crystalline "hits" are identified, a more thorough characterization is necessary to understand their properties.

Key Analytical Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for "fingerprinting" crystalline solids.[15][16][17] Each crystalline form will produce a unique diffraction pattern.[15][17] PXRD is instrumental in identifying polymorphs, solvates, and hydrates.[15][18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19][20] It is used to determine melting points, detect polymorphic transitions, and assess thermal stability.[19][21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19][21] It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss upon heating.[19]

  • Dynamic Vapor Sorption (DVS): DVS measures the extent and rate of water vapor uptake by a sample at different relative humidities.[22][23] This is crucial for assessing the hygroscopicity and physical stability of a salt form.[22][24][25]

Experimental Protocol: Physicochemical Characterization

  • PXRD Analysis: Collect a PXRD pattern for each crystalline hit to confirm its unique identity and assess its crystallinity.[26]

  • Thermal Analysis: Perform DSC and TGA on each sample to determine its melting point and identify any thermal events such as desolvation or decomposition.[19]

  • Hygroscopicity Assessment: Subject promising candidates to DVS analysis to understand their behavior in the presence of moisture.[25][27]

dot

Caption: Comprehensive solid-state characterization workflow.

Phase 3: Single-Crystal X-ray Diffraction (SCXRD)

For the most promising salt forms, obtaining a single-crystal structure is the ultimate goal. SCXRD provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[28][29] This information is invaluable for understanding the solid-state properties and for intellectual property protection.

Experimental Protocol: Single Crystal Growth and Analysis

  • Crystal Growth: Grow single crystals of the selected salt(s) suitable for SCXRD analysis. This often involves techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a single-crystal diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed atomic model.[30]

Comparative Data Analysis

The data collected from the various analytical techniques should be compiled and compared to make an informed decision on the best salt form for further development.

Table 1: Illustrative Comparison of Hypothetical Methyl 2-(piperazin-1-yl)butanoate Salts

PropertyHydrochloride SaltMesylate SaltTartrate Salt
Crystalline Form Form I (Anhydrous)Form A (Anhydrous)Form X (Hydrate)
Melting Point (DSC) 185 °C162 °C120 °C (dehydrates)
Hygroscopicity (DVS) Low (<0.5% uptake at 80% RH)Moderate (1.5% uptake at 80% RH)High (>5% uptake at 80% RH)
Aqueous Solubility HighVery HighModerate
PXRD Pattern Unique, sharp peaksUnique, sharp peaksUnique, sharp peaks (changes upon dehydration)
SCXRD Structure DeterminedDeterminedNot yet determined

This table presents hypothetical data for illustrative purposes.

Based on this illustrative data, the hydrochloride salt might be preferred due to its higher melting point and lower hygroscopicity, which suggest better physical stability. While the mesylate salt shows higher solubility, its moderate hygroscopicity could present challenges during formulation and storage. The tartrate salt, being a hydrate, would likely be less desirable due to its potential for dehydration and phase transformation.

In-Depth Structural Insights from SCXRD

The crystal structures of piperazine-containing salts often reveal recurring hydrogen bonding motifs.[6][7][31][32][33] For instance, the protonated piperazine ring commonly forms strong N-H···O hydrogen bonds with the carboxylate or sulfonate groups of the counterion.[6][32] These interactions are fundamental to the stability of the crystal lattice. In some cases, these interactions can lead to the formation of specific supramolecular structures, such as R4(12) loops, where two cations and two anions are linked together.[6][32]

The conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the butanoate side chain will also be determined, providing a complete picture of the molecule's solid-state conformation.[33]

Conclusion and Recommendations

A systematic and multi-technique approach is essential for the comprehensive crystal structure analysis of Methyl 2-(piperazin-1-yl)butanoate salts. The initial high-throughput screening allows for the rapid identification of crystalline candidates, which are then subjected to rigorous physicochemical characterization using PXRD, DSC, TGA, and DVS. For the most promising candidates, single-crystal X-ray diffraction provides definitive structural information.

By objectively comparing the data on melting point, stability, hygroscopicity, and solubility, researchers can select the optimal salt form with the highest probability of success in downstream drug development. This structured approach, grounded in established scientific principles, mitigates risks and accelerates the journey from molecule to medicine.

References

  • Shankara Prasad, H. J., Devaraju, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • NETZSCH-Gerätebau GmbH. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. [Link]

  • Shankara Prasad, H. J., Devaraju, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 15(6), 1591–1601. [Link]

  • ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]

  • IUCr Journals. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. [Link]

  • Ferguson, G., et al. (2015). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 29–37. [Link]

  • Ward, S. C. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • ResearchGate. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • ResearchGate. (n.d.). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • Caira, M. R., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics, 6(1), 1-23. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • Tong, W.-Q. T., & Whitesell, G. (1998). In Situ Salt Screening-A Useful Technique for Discovery Support and Preformulation Studies. Pharmaceutical Development and Technology, 3(2), 215–223. [Link]

  • Shah, H., et al. (2023). Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. Pharmaceutical Research, 40(6), 1489–1501. [Link]

  • Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. [Link]

  • ResearchGate. (n.d.). An evaluation of salt screening methodologies. [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? International Journal of Pharmaceutics, 379(2), 217–220. [Link]

  • Improved Pharma. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • PubMed. (2023, September 1). Polymorphs of a 1:1 salt of sulfadiazine and piperazine-relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency. [Link]

  • ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. [Link]

  • ResearchGate. (n.d.). Polymorphs of a 1:1 salt of sulfadiazine and piperazine–relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency. [Link]

  • IRIS-AperTO. (2022, July 29). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. [Link]

  • Arhangelskis, M. (2016). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients (Doctoral dissertation, University of Cape Town). [Link]

  • Journal of Chemical Education. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • Crystal Growth & Design. (2025, November 25). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-(piperazin-1-yl)butanoate proper disposal procedures

This guide outlines the proper disposal and handling procedures for Methyl 2-(piperazin-1-yl)butanoate . In the absence of a compound-specific Safety Data Sheet (SDS) from some suppliers, this protocol is derived from St...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal and handling procedures for Methyl 2-(piperazin-1-yl)butanoate . In the absence of a compound-specific Safety Data Sheet (SDS) from some suppliers, this protocol is derived from Structure-Activity Relationship (SAR) analysis of the piperazine core and ester functionality.

Executive Safety Summary

Methyl 2-(piperazin-1-yl)butanoate is a bifunctional organic base containing a piperazine ring and a methyl ester group. For disposal and safety purposes, it must be treated as a Corrosive (Class 8) and a potential Respiratory Sensitizer .

  • Primary Hazard: Chemical burns (skin/eyes) and respiratory sensitization.

  • Chemical Incompatibility: Violent reaction with Strong Acids (exothermic neutralization) and Strong Oxidizers .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. DO NOT dispose of down the drain.

Hazard Characterization & Technical Rationale

To ensure scientific integrity, we categorize this substance based on its functional groups. This "Worst-Case" profiling ensures safety margins are maintained.

Functional GroupHazard ContributionOperational Implication
Piperazine Ring (Secondary Amine)Corrosive (pH > 11) ; Respiratory Sensitizer.Must be segregated from acids.[1][2][3] Use rated respirators if aerosols are generated.
Methyl Ester Flammability ; Hydrolysis risk.Potential to release Methanol upon hydrolysis. Keep away from ignition sources.[1][2][3][4][5][6][7]
Alpha-Substitution Steric hindrance.May slow hydrolysis, but does not mitigate basicity.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, verify the following PPE is donned.

ComponentSpecificationRationale
Gloves Nitrile (Double-gloved) or Neoprene (Min 0.11mm)Piperazine derivatives can permeate latex. Double-gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for corrosive liquids/dusts.
Respiratory N95 (Solids) or P100/OV Cartridge (Liquids) Prevents sensitization from amine vapors or particulates.
Body Lab Coat (Buttoned), Closed-toe shoesStandard barrier protection.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation
  • Identify State: Determine if the waste is solid (pure compound) or liquid (solution).

  • Segregate:

    • Isolate from Acids: Mixing with acids (e.g., HCl, H₂SO₄) will generate significant heat and potentially toxic vapors.

    • Isolate from Oxidizers: Keep away from peroxides and nitrates to prevent combustion.

  • Hydrolysis Check: If the waste is an aqueous mixture, the ester may hydrolyze over time, releasing Methanol and the corresponding Piperazinyl-butanoic acid . Treat the waste container as "Flammable" due to potential methanol generation.

Phase 2: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal containers if the substance is wet, as amines can corrode certain alloys.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: Methyl 2-(piperazin-1-yl)butanoate (95%+), Trace Solvents.

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.[1]

    • pH: Mark as Basic (pH 10-12) .

Phase 3: Operational Disposal
  • Solid Waste: Place the solid directly into the solid waste drum designated for "Solid Toxic/Corrosive Organics."

  • Liquid Waste: Pour into the carboy designated for "Basic Organic Waste" (Blue tag usually).

    • Critical Note: Do not overfill. Leave 10% headspace for expansion, especially important for esters which may off-gas if hydrolysis occurs.

Spill Management Protocol

Scenario: Benchtop spill of Methyl 2-(piperazin-1-yl)butanoate.

  • Evacuate & Ventilate: Clear the immediate area.[2][3][7] If the spill is >100mL or outside a fume hood, evacuate the lab.

  • Neutralization (The "Citric Acid" Method):

    • Do NOT use strong mineral acids (HCl) to clean up. The reaction is too violent.

    • Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize the amine. Wait for any fizzing/heat to dissipate.

  • Absorption:

    • Cover the neutralized spill with Vermiculite , Dry Sand , or Polypropylene Pads .

  • Collection:

    • Sweep into a heavy-duty plastic bag.

    • Label as "Spill Debris: Corrosive Piperazine Derivative."

    • Dispose of as hazardous chemical waste.

Visual Decision Workflow

The following diagram illustrates the logical decision tree for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste: Methyl 2-(piperazin-1-yl)butanoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Segregation CRITICAL: Segregate from ACIDS & OXIDIZERS IsSolid->Segregation IsLiquid->Segregation ContainerSolid Container: HDPE Wide Mouth Label: Toxic Solid Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Carboy (Basic) Label: Corrosive/Flammable Liquid Segregation->ContainerLiquid If Liquid Disposal Final Disposal: High-Temp Incineration ContainerSolid->Disposal ContainerLiquid->Disposal

Figure 1: Decision logic for the safe segregation and containerization of Methyl 2-(piperazin-1-yl)butanoate waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-(piperazin-1-yl)butanoate.[8] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. EPA.gov. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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